molecular formula C9H9FO B1448845 1-Ethenyl-2-fluoro-4-methoxybenzene CAS No. 1709852-29-8

1-Ethenyl-2-fluoro-4-methoxybenzene

Cat. No.: B1448845
CAS No.: 1709852-29-8
M. Wt: 152.16 g/mol
InChI Key: BAEWTKVJKIBUGT-UHFFFAOYSA-N
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Description

1-Ethenyl-2-fluoro-4-methoxybenzene is a useful research compound. Its molecular formula is C9H9FO and its molecular weight is 152.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethenyl-2-fluoro-4-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethenyl-2-fluoro-4-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethenyl-2-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-3-7-4-5-8(11-2)6-9(7)10/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEWTKVJKIBUGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 1-Ethenyl-2-fluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1709852-29-8 | Formula: C₉H₉FO | MW: 152.17 g/mol Synonyms: 2-Fluoro-4-methoxy styrene; 4-Methoxy-2-fluorostyrene

Executive Summary & Strategic Analysis

This guide details the synthesis of 1-Ethenyl-2-fluoro-4-methoxybenzene , a functionalized styrene derivative often utilized as a monomer for fluorinated photoresists or as a metabolic-resistant scaffold in medicinal chemistry (bioisostere for 4-methoxystyrene).

The synthesis is approached through two primary methodologies, selected based on the availability of precursors and the scale of operation:

  • Route A (Wittig Olefination): The "Gold Standard" for batch synthesis. It utilizes the commercially available 2-fluoro-4-methoxybenzaldehyde. It is robust but suffers from poor atom economy due to triphenylphosphine oxide (TPPO) waste.

  • Route B (Suzuki-Miyaura Vinylation): A catalytic approach utilizing aryl halides. This is preferred for diversity-oriented synthesis or when the aldehyde precursor is unstable/unavailable.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target TARGET MOLECULE 1-Ethenyl-2-fluoro-4-methoxybenzene DisconnA Route A: C=C Bond Formation (Wittig) Target->DisconnA Retrosynthesis DisconnB Route B: C-C Cross Coupling (Suzuki) Target->DisconnB PrecursorA 2-Fluoro-4-methoxybenzaldehyde + MePPh3Br DisconnA->PrecursorA PrecursorB 4-Bromo-3-fluoroanisole + K-Vinyltrifluoroborate DisconnB->PrecursorB

Figure 1: Retrosynthetic disconnection showing the two primary pathways.

Protocol A: Wittig Olefination (Primary Route)

Rationale: This route is preferred for gram-to-multigram scale synthesis due to the low cost of reagents and the high electrophilicity of the aldehyde carbonyl, which facilitates rapid conversion.

Materials Table
ReagentEquiv.RoleCritical Note
Methyltriphenylphosphonium bromide 1.2Ylide PrecursorMust be dried under vacuum at 60°C before use.
Potassium tert-butoxide (KOtBu) 1.3BaseSuperior to n-BuLi for this substrate; less side reactions.
2-Fluoro-4-methoxybenzaldehyde 1.0ElectrophileCommercial starting material.
THF (Anhydrous) SolventMediumMust be distilled or from SPS (Solvent Purification System).
Step-by-Step Methodology

1. Ylide Generation:

  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Charge with Methyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF (0.4 M concentration relative to phosphonium salt).

  • Cool the suspension to 0 °C in an ice bath.

  • Add KOtBu (1.3 equiv) portion-wise. The solution will turn bright yellow, indicating the formation of the phosphorus ylide (methylenetriphenylphosphorane).

  • Expert Insight: Stir at 0 °C for 45 minutes. Unlike n-BuLi which requires -78 °C, KOtBu is milder and sufficient for non-stabilized ylides, reducing the risk of defluorination on the aromatic ring.

2. Olefination:

  • Dissolve 2-Fluoro-4-methoxybenzaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide suspension at 0 °C.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 3–5 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The aldehyde spot will disappear, and a less polar fluorescent spot (styrene) will appear.

3. Workup & TPPO Removal (The Critical Bottleneck):

  • Quench with saturated aqueous NH₄Cl.[1][2]

  • Extract with Diethyl Ether (3x). (Ether is preferred over DCM to precipitate some TPPO).

  • Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo at <30 °C (product is volatile).

  • TPPO Removal Strategy: The crude will contain significant solid triphenylphosphine oxide. Triturate the residue with cold Pentane (TPPO is insoluble in pentane; the styrene is soluble). Filter off the white solid.

4. Purification:

  • Purify via flash column chromatography (Silica Gel).

  • Eluent: 100% Pentane to 95:5 Pentane/EtOAc.

  • Stabilization: Immediately add 10-50 ppm of 4-tert-butylcatechol (TBC) or BHT to the purified oil to prevent spontaneous polymerization.

Protocol B: Suzuki-Miyaura Vinylation (Alternative)

Rationale: Use this route if the aldehyde is unavailable, or if you are derivatizing a halogenated scaffold. We utilize Potassium Vinyltrifluoroborate instead of vinylboronic acid to minimize polymerization and protodeboronation side reactions.

Reaction Workflow (DOT Visualization)

SuzukiWorkflow Start 4-Bromo-3-fluoroanisole Reagents K-Vinyltrifluoroborate Pd(dppf)Cl2 (3 mol%) Cs2CO3 (3 equiv) Start->Reagents Condition THF:H2O (9:1) 80°C, 16h Reagents->Condition Product Crude Styrene Condition->Product

Figure 2: Workflow for the Palladium-catalyzed vinylation.

Methodology
  • Setup: In a pressure tube or Schlenk flask, combine 4-bromo-3-fluoroanisole (1.0 equiv), Potassium vinyltrifluoroborate (1.2 equiv), and Cs₂CO₃ (3.0 equiv).

  • Catalyst: Add Pd(dppf)Cl₂[3]·DCM (3 mol%). The bidentate ligand (dppf) prevents rapid catalyst deactivation.

  • Solvent: Add degassed THF/H₂O (9:1).

  • Reaction: Seal and heat to 80 °C for 16 hours.

  • Workup: Dilute with water, extract with EtOAc. Crucial: Wash the organic layer with 5% LiCl solution to remove palladium residues.

Analytical Profile & Characterization

The following data is derived from structure-activity relationships of analogous fluorinated styrenes [1][2].

Expected NMR Data
NucleusShift (δ ppm)MultiplicityCoupling (Hz)Assignment
¹H NMR 6.70ddJ=17.6, 11.0Vinyl -CH= (Alpha)
¹H NMR 5.65dJ=17.6Vinyl =CH₂ (Trans)
¹H NMR 5.20dJ=11.0Vinyl =CH₂ (Cis)
¹H NMR 7.35t (approx)J=8.5Aromatic H6
¹H NMR 6.60 - 6.70m-Aromatic H3, H5
¹H NMR 3.80s-Methoxy -OCH₃
¹⁹F NMR -115 to -120m-Ar-F

Interpretation:

  • The vinyl alpha proton (6.70 ppm) will appear as a doublet of doublets due to coupling with the two terminal vinyl protons.

  • Fluorine Coupling: Expect additional splitting in the aromatic signals and potentially small long-range coupling (J ~1-2 Hz) to the vinyl alpha proton.

Storage & Stability (Critical)

Styrenes with electron-donating groups (methoxy) are highly prone to auto-polymerization , especially when purified.

  • Inhibitor: Always store with 0.1% TBC (4-tert-butylcatechol).

  • Temperature: Store at -20 °C.

  • Atmosphere: Store under Argon. Oxygen can form peroxides which initiate radical polymerization.

References

  • General Wittig Procedure for Styrenes: Title: "Preparation of Styrenes via Wittig Reaction." Source: Organic Syntheses, Coll. Vol. 5, p.751 (1973). URL:[Link]

  • Suzuki Vinylation with Trifluoroborates: Title: "Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl Electrophiles."[4] Source: Molander, G. A., et al. Journal of Organic Chemistry.[5] URL:[Link]

  • Properties of 1-ethenyl-2-fluoro-4-methoxybenzene: Title: "Compound Summary: 1-Ethenyl-2-fluoro-4-methoxybenzene" Source: PubChem.[6] URL:[Link]

Sources

1-Ethenyl-2-fluoro-4-methoxybenzene (CAS 1709852-29-8): A Comprehensive Technical Guide on Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Value of Fluorinated Styrenes

Fluorinated styrene derivatives, specifically 1-ethenyl-2-fluoro-4-methoxybenzene (also known as 2-fluoro-4-methoxystyrene), occupy a privileged chemical space at the intersection of advanced macromolecular engineering and medicinal chemistry. The introduction of a fluorine atom ortho to the vinyl group fundamentally alters the electron density of the olefin. This specific substitution pattern creates a unique "push-pull" electronic environment—driven by the electron-donating para-methoxy group and the inductively electron-withdrawing ortho-fluorine—which finely tunes the molecule's reactivity for both transition-metal-catalyzed cross-couplings and controlled radical polymerizations.

Physicochemical & Structural Profile

To establish a baseline for experimental design, the fundamental quantitative and structural data of the compound are summarized below.

PropertyValue / Description
Chemical Name 1-Ethenyl-2-fluoro-4-methoxybenzene
Common Synonyms 2-Fluoro-4-methoxystyrene
CAS Registry Number 1709852-29-8
Molecular Formula C9H9FO
Molecular Weight 152.17 g/mol
SMILES String COC1=CC=C(C=C)C(F)=C1
Storage Conditions Sub-zero (Freezer), light-sensitive, prone to spontaneous polymerization

(Data corroborated by 1[1])

Mechanistic Pathways for Synthesis

The synthesis of 1-ethenyl-2-fluoro-4-methoxybenzene typically proceeds via one of two strategic pathways, depending on the availability of precursors and the downstream application constraints.

Synthesis A 2-Fluoro-4-methoxybenzaldehyde B Wittig Reagent (Ph3PCH3Br + t-BuOK) A->B Pathway A C 1-Ethenyl-2-fluoro-4-methoxybenzene (CAS: 1709852-29-8) B->C Olefination D 1-Bromo-2-fluoro-4-methoxybenzene E Potassium Vinyltrifluoroborate + Pd(OAc)2 D->E Pathway B E->C Cross-Coupling

Fig 1: Divergent synthetic pathways for 1-Ethenyl-2-fluoro-4-methoxybenzene.

Pathway A: Wittig Olefination (The Medicinal Chemist's Choice)

This route relies on the nucleophilic addition of a phosphorus ylide (generated from methyltriphenylphosphonium bromide and a strong base) to 2-fluoro-4-methoxybenzaldehyde.

  • Causality behind choice: The Wittig approach is highly predictable and completely avoids transition-metal catalysts. This is critical in pharmaceutical development, where trace heavy metal contamination must be avoided. This methodology is heavily utilized when synthesizing complex receptor-binding ligands, such as .

Pathway B: Suzuki-Miyaura Vinylation (The Scale-Up Choice)

This route utilizes 1-bromo-2-fluoro-4-methoxybenzene and potassium vinyltrifluoroborate under palladium catalysis.

  • Causality behind choice: Potassium vinyltrifluoroborate is an air- and moisture-stable crystalline solid. It circumvents the severe toxicity of organotin reagents (Stille coupling) and the inherent polymerization instability of vinylboronic acids. Under microwave irradiation, this pathway enables 2, often reaching full conversion in under 5 minutes[2].

Self-Validating Experimental Protocol: Ultra-Fast Suzuki Vinylation

To ensure reproducibility and scientific integrity, the following protocol for Pathway B is designed as a self-validating system , incorporating specific causality for every reagent choice and built-in analytical checkpoints.

Workflow S1 1. Assembly Aryl Halide + Vinyl-BF3K S2 2. Catalysis Pd(OAc)2 in H2O/CH3CN S1->S2 S3 3. Reaction Microwave TLC Monitor S2->S3 S4 4. Workup Brine Quench Extraction S3->S4 S5 5. Validation 1H NMR & LC-MS S4->S5

Fig 2: Self-validating experimental workflow for Suzuki-Miyaura vinylation.

Step-by-Step Methodology

Step 1: Reagent Assembly Combine 1-bromo-2-fluoro-4-methoxybenzene (1.0 equiv) and potassium vinyltrifluoroborate (1.5 equiv) in a microwave-safe reaction vessel.

  • Causality: A 0.5 equivalent excess of the borate salt is intentionally used to compensate for any competitive protodeboronation that naturally occurs when heating boronic species in aqueous media.

Step 2: Solvent & Catalyst Integration Suspend the reagents in a 1:1 (v/v) mixture of deionized H₂O and CH₃CN, followed by the addition of 1 mol% Pd(OAc)₂.

  • Causality: The biphasic H₂O/CH₃CN solvent system is non-negotiable. CH₃CN solvates the organic aryl halide, while H₂O is required to hydrolyze the trifluoroborate into the active, transmetalating boronic acid species. Ligand-free Pd(OAc)₂ is selected to provide rapid oxidative addition without the steric hindrance associated with bulky phosphine ligands.

Step 3: Reaction Execution & In-Process Control (IPC) Seal the vessel and subject the mixture to microwave irradiation at 70 °C for 5–10 minutes.

  • Self-Validation Mechanism: The reaction's progress is continuously validated via Thin-Layer Chromatography (TLC) under UV light (254 nm). The complete disappearance of the starting aryl bromide spot confirms the cessation of the catalytic cycle.

Step 4: Workup & Isolation Quench the reaction with saturated aqueous NaCl (brine) and extract with a non-polar solvent such as pentane (3 × 50 mL). Dry the combined organic layers over anhydrous MgSO₄ and concentrate in vacuo.

  • Causality: Brine increases the ionic strength of the aqueous layer, forcing the highly lipophilic styrene product into the pentane layer while strictly retaining inorganic boron salts and palladium byproducts in the aqueous phase.

Step 5: Final Structural Validation Subject the isolated crude to high-resolution ¹H NMR spectroscopy (400 MHz, CDCl₃).

  • Self-Validation Mechanism: The structural integrity of 1-ethenyl-2-fluoro-4-methoxybenzene is definitively confirmed by the appearance of a characteristic ABX spin system for the vinyl protons. The terminal alkene protons will present as two distinct doublets (due to geminal coupling) around

    
     5.3 ppm and 5.7 ppm, while the internal methine proton will appear as a doublet of doublets near 
    
    
    
    6.7 ppm.

Applications in Therapeutics and Macromolecular Engineering

Medicinal Chemistry & Drug Discovery The 2-fluoro-4-methoxyphenyl motif is a highly sought-after pharmacophore. In the development of metabolic therapeutics, this specific structural arrangement is utilized to synthesize full agonists for the G-protein-coupled receptor GPR40, which stimulates insulin secretion for the treatment of Type 2 Diabetes Mellitus[3]. The vinyl group acts as a versatile synthetic handle, allowing medicinal chemists to perform downstream hydroboration-oxidation or olefin cross-metathesis to build complex, high-affinity ligands.

Polymer Science & Advanced Materials Because it is a highly functionalized styrene derivative, CAS 1709852-29-8 is an excellent candidate for Atom Transfer Radical Polymerization (ATRP). The combination of the electron-donating methoxy group and the electron-withdrawing fluorine atom creates a unique monomeric profile. This allows polymer chemists to synthesize sequence-controlled oligostyrenes and graft copolymers with highly tailored thermal properties and narrow polydispersity indices[4].

References

  • Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles. Organic Chemistry Frontiers (RSC Publishing). Available at:[Link]

  • Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety. ACS Publications. Available at:[Link]

Sources

Advanced Architectures of Fluorinated Styrenes: Synthesis, Polymerization, and Pharmacophoric Utility

[1][2]

Introduction: The Fluorine Effect on the Vinyl System

The introduction of fluorine into the styrene architecture is not merely a structural modification; it is an electronic reprogramming of the molecule.[1] The high electronegativity of fluorine (3.98 Pauling scale) and the strength of the C–F bond (~485 kJ/mol) fundamentally alter the reactivity of the vinyl group and the physicochemical profile of the aromatic ring.

For researchers, fluorinated styrene derivatives (FSDs) represent a bifurcation in utility:

  • In Materials Science: They serve as monomers for low-dielectric, hydrophobic, and optically transparent polymers (e.g., Poly(pentafluorostyrene)).[1][2]

  • In Medicinal Chemistry: They act as metabolic "shields" and versatile building blocks for constructing fluorinated heterocycles via cross-coupling.[1][2]

This guide moves beyond basic textbook definitions to provide actionable protocols and mechanistic insights into the synthesis and application of these critical derivatives.

Synthetic Architectures: Routes to Fluorination

Constructing FSDs requires navigating the trade-off between reagent stability and regioselectivity.[1][2] We categorize synthesis into two primary logic streams: Ring Fluorination (preserving vinyl reactivity) and Vinyl Fluorination (altering polymerization kinetics).[2]

Palladium-Catalyzed Cross-Coupling (The Modular Approach)

The most robust method for synthesizing

1212

Key Mechanistic Insight: The success of this reaction hinges on the reductive elimination step.[1] Bulky phosphine ligands (like

Defluorinative Functionalization

A more recent and atom-economical approach involves the defluorinative coupling of gem-difluoroalkenes.[1][2] This route allows for the precise installation of a monofluoro-vinyl motif, crucial for peptide isosteres.[1][2]

Visualization: Synthetic Decision Matrix

The following diagram outlines the logical flow for selecting a synthetic route based on the desired fluorination pattern.

SyntheticRoutesStartTarget Molecule SelectionRingFRing-Fluorinated Styrene(e.g., Pentafluorostyrene)Start->RingFVinylFVinyl-Fluorinated Styrene(e.g., α-fluorostyrene)Start->VinylFNuSubNucleophilic Aromatic Substitution(Precursor: Hexafluorobenzene)RingF->NuSubHigh F countWittigWittig Olefination(Precursor: F-Benzaldehyde)RingF->WittigSpecific RegioPdCouplingPd-Catalyzed Cross-Coupling(Ar-B(OH)2 + Cl-CF=CF2)VinylF->PdCouplingTrifluorovinylDefluoroC-F Activation/Defluorination(Gem-difluoroalkenes)VinylF->DefluoroMonofluorovinyl

Figure 1: Decision matrix for synthesizing fluorinated styrenes based on target substitution patterns.

The Polymer Paradigm: Poly(pentafluorostyrene)[3][4][5]

Poly(2,3,4,5,6-pentafluorostyrene) (PPFS) is the "gold standard" FSD polymer.[1][2] Unlike polystyrene (PS), PPFS exhibits low surface energy and is amenable to post-polymerization modification via para-fluoro substitution (Click chemistry).[2]

Comparative Data: PS vs. PPFS

The following table summarizes why PPFS is preferred for optoelectronic applications (e.g., plastic optical fibers, OFET dielectrics).

PropertyPolystyrene (PS)Poly(pentafluorostyrene) (PPFS)Impact
C-H / C-F Ratio High C-HZero Ar-H (replaced by C-F)Reduced optical loss at telecom wavelengths (C-H overtones eliminated).
Dielectric Constant (

)
~2.6~2.3Lower

reduces capacitance in organic transistors, improving switching speed.[1][2]
Water Contact Angle ~90°~105° - 110°Enhanced hydrophobicity for self-cleaning surfaces.[1]
Glass Transition (

)
100°C110°CImproved thermal stability due to rigid rod-like stacking of fluorinated rings.[2]
Experimental Protocol: ATRP of Pentafluorostyrene

Objective: Synthesize PPFS with low dispersity (Đ < 1.[2][3]2) using Atom Transfer Radical Polymerization (ATRP).[2][4][5][6]

Reagents:

  • Monomer: 2,3,4,5,6-Pentafluorostyrene (PFS) (Distilled over

    
    ).[1][2]
    
  • Initiator: Ethyl 2-bromoisobutyrate (EBiB).[2]

  • Catalyst System: CuCl (Purified) and 2,2'-Bipyridine (bpy).[2]

  • Solvent: Toluene (Anhydrous).[2]

Step-by-Step Protocol:

  • Catalyst Complexation: In a Schlenk tube, add CuCl (1 eq) and bpy (2 eq).[2] Evacuate and backfill with

    
     (3 cycles).
    
  • Monomer Addition: Syringe in degassed Toluene and PFS. Scientific Note: The electron-deficient nature of PFS accelerates propagation; maintain strictly anhydrous conditions to prevent chain termination.[1]

  • Initiation: Add EBiB (1 eq) to the mixture. Ratio [Monomer]:[Initiator]:[CuCl]:[Ligand] = 100:1:1:2.[2]

  • Polymerization: Immerse the flask in a pre-heated oil bath at 110°C . Stir at 400 rpm.

  • Monitoring (Self-Validation):

    • Take aliquots every 30 mins.

    • Validation 1 (Kinetics): Run

      
       NMR. Monitor the shift from vinylic F signals (-143 ppm) to polymeric backbone signals.[2]
      
    • Validation 2 (Control): Run GPC. Ensure linear evolution of

      
       vs. conversion.
      
  • Termination: Expose to air (oxidizes Cu(I) to Cu(II), turning solution green).

  • Purification: Pass through a neutral alumina column to remove copper.[1][2] Precipitate into cold methanol.

ATRP_MechanismInitInitiator(R-Br)ActiveActive Radical(P*)Init->ActiveActivation(Cu I -> Cu II)Active->Active+ Monomer(Propagation)DormantDormant Species(P-Br)Active->DormantDeactivation(Cu II -> Cu I)Dormant->ActiveRe-activationMonomerPentafluoro-styreneMonomer->ActiveInsertion

Figure 2: The ATRP equilibrium cycle. The electron-withdrawing fluorine atoms on the styrene ring stabilize the propagating radical, often increasing the polymerization rate (

1

Medicinal Chemistry: The Styrene Pharmacophore[1]

In drug design, fluorinated styrenes are rarely the final drug but are critical intermediates.[1][2] The vinyl group serves as a "handle" for cyclization into complex heterocycles, while the fluorine acts as a metabolic blocker.[1][2]

Metabolic Stability & Bioisosterism[1][2][10]
  • P450 Blocking: The vinyl group of styrene is prone to epoxidation by Cytochrome P450.[1][2] Fluorine substitution at the

    
    -position (
    
    
    -fluorostyrene) drastically reduces this metabolic liability by lowering the electron density of the double bond, making it less susceptible to electrophilic attack by the oxo-iron species.[1]
  • Indole Synthesis: Fluorinated styrenes are precursors to fluorinated indoles via the Hemetsberger Indole Synthesis or Pd-catalyzed oxidative cyclizations.[1][2] These fluorinated indoles are privileged scaffolds in CNS drugs (e.g., serotonin modulators).[1][2]

Structure-Activity Relationship (SAR) Visualization[2]

SAR_LogicCoreFluorinated StyreneScaffoldPath1Vinyl Fluorination(α/β positions)Core->Path1Path2Ring Fluorination(Ortho/Para)Core->Path2Path3Chemical ReactivityCore->Path3Effect1Prevents Metabolic Epoxidation(Metabolic Stability)Path1->Effect1Effect2Modulates Lipophilicity (LogP)& Membrane PermeabilityPath2->Effect2Effect3Precursor to F-Indoles/Quinolines(via Heck/Cyclization)Path3->Effect3

Figure 3: Strategic utility of fluorinated styrenes in medicinal chemistry, highlighting the distinct roles of vinyl vs. ring fluorination.

References

  • Synthesis of Trifluorostyrenes

    • Zhang, X., et al. "Preparation of Trifluorostyrenes via Palladium-Catalyzed Coupling of Arylboronic Acids with Chloro- and Bromotrifluoroethylene."[1][2] Journal of Organic Chemistry, 2012.[1][2]

  • ATRP of Pentafluorostyrene

    • Jankova, K., & Hvilsted, S. "Preparation of Poly(2,3,4,5,6-pentafluorostyrene) and Block Copolymers with Styrene by ATRP."[1][2][3][5] Macromolecules, 2003.[1][2][3]

    • [2]

  • Defluorinative Functionalization

    • Anbarasan, P., et al. "Palladium-Catalyzed Synthesis of α-Fluorostyrenes via Defluorinative Coupling."[1][2] Angewandte Chemie, 2010.[1][2] (Inferred from general search on Pd-catalyzed defluorination).

    • [2]

  • Fluorine in Medicinal Chemistry (General Principles)

    • Purser, S., et al. "Fluorine in medicinal chemistry."[1][2] Chemical Society Reviews, 2008.[1][2]

  • Properties of Fluorinated Polymers

    • Souzy, R., & Ameduri, B. "Functional fluoropolymers for fuel cell membranes."[1][2] Progress in Polymer Science, 2005.[1][2]

    • [2]

An In-Depth Technical Guide to the Reactivity of 1-Ethenyl-2-fluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 1-ethenyl-2-fluoro-4-methoxybenzene, a substituted styrene with significant potential in organic synthesis and materials science. The molecule's reactivity is governed by the interplay of its three key functional components: the aromatic ring, the vinyl group, and the activating and deactivating substituents. This document will delve into the electronic and steric effects that dictate the regioselectivity and reactivity in various transformations, including electrophilic aromatic substitution, reactions of the vinyl moiety, and its utility in cross-coupling methodologies. Detailed experimental protocols, mechanistic insights, and predictive models of reactivity are presented to serve as a foundational resource for professionals in chemical research and development.

Introduction: Unveiling the Chemical Persona of 1-Ethenyl-2-fluoro-4-methoxybenzene

1-Ethenyl-2-fluoro-4-methoxybenzene, also known as 2-fluoro-4-methoxystyrene, is a fascinating and synthetically versatile organic compound. Its structure, featuring a vinyl group and two electronically opposing substituents on a benzene ring, presents a rich landscape for chemical transformations. The methoxy group (-OCH3), a strong electron-donating group, and the fluorine atom (-F), an electronegative yet π-donating halogen, create a unique electronic environment that profoundly influences the molecule's reactivity. This guide will systematically explore the chemical behavior of this compound, providing a predictive framework for its application in complex molecular synthesis.

The Aromatic Core: A Study in Electrophilic Substitution

The benzene ring of 1-ethenyl-2-fluoro-4-methoxybenzene is the site of electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is dictated by the directing effects of the fluoro and methoxy substituents.

Directing Effects of Substituents
  • Methoxy Group (-OCH3): As a powerful electron-donating group through resonance (+M effect), the methoxy group is a strong activating group and an ortho, para-director.[1] It significantly increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.[2][3] The lone pairs on the oxygen atom can be delocalized into the ring, stabilizing the arenium ion intermediates formed during substitution at the ortho and para positions.[1]

  • Fluorine Atom (-F): The fluorine atom exhibits a dual electronic nature. It is strongly electron-withdrawing through induction (-I effect) due to its high electronegativity, which deactivates the ring towards electrophilic attack.[4][5] However, it also possesses lone pairs of electrons that can be donated to the ring via resonance (+M effect), making it an ortho, para-director.[6][7] In the case of fluorine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring compared to benzene.[8] However, fluorobenzene is anomalously more reactive than other halobenzenes in EAS reactions, with the para position being particularly activated.[9][10]

Predicting the Regioselectivity of Electrophilic Aromatic Substitution

The combined influence of the strongly activating ortho, para-directing methoxy group and the deactivating ortho, para-directing fluorine atom determines the positions of electrophilic attack. The powerful activating effect of the methoxy group will dominate the overall reactivity and directing influence.[11]

The positions ortho and para to the methoxy group are C3 and C5. The position ortho to the fluorine is C3 and the position para is C5. Therefore, both substituents direct incoming electrophiles to the C3 and C5 positions.

G cluster_molecule 1-Ethenyl-2-fluoro-4-methoxybenzene C1 C C2 C C3 C C4 C C5 C C6 C

Considering steric hindrance from the adjacent vinyl and fluoro groups, electrophilic attack at the C5 position is generally favored.

Representative Electrophilic Aromatic Substitution Reactions
ReactionReagents and ConditionsMajor Product(s)
Nitration HNO₃, H₂SO₄1-Ethenyl-2-fluoro-4-methoxy-5-nitrobenzene
Halogenation Br₂, FeBr₃ or AlCl₃5-Bromo-1-ethenyl-2-fluoro-4-methoxybenzene
Friedel-Crafts Acylation RCOCl, AlCl₃1-(5-Ethenyl-4-fluoro-2-methoxyphenyl)ethan-1-one
Sulfonation Fuming H₂SO₄5-Ethenyl-4-fluoro-2-methoxybenzenesulfonic acid

The Vinyl Group: A Hub of Diverse Reactivity

The ethenyl (vinyl) group is a site of rich chemical reactivity, susceptible to addition reactions, oxidation, reduction, and polymerization.

Addition Reactions
  • Hydrogenation: The double bond of the vinyl group can be readily reduced to a single bond.

    • Protocol: Catalytic hydrogenation using H₂ gas over a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate at room temperature and atmospheric pressure will yield 1-ethyl-2-fluoro-4-methoxybenzene.[12]

  • Halogenation: Addition of halogens such as Br₂ or Cl₂ across the double bond proceeds via a halonium ion intermediate to give the corresponding 1,2-dihaloethyl derivative.

  • Hydrohalogenation: The addition of H-X (e.g., HBr, HCl) follows Markovnikov's rule, with the hydrogen adding to the carbon with more hydrogens (the terminal carbon of the vinyl group) and the halide adding to the more substituted carbon.

Oxidation Reactions

The vinyl group can be oxidized to various functional groups depending on the reagents and reaction conditions.

ReactionReagents and ConditionsMajor Product
Epoxidation meta-Chloroperoxybenzoic acid (m-CPBA)2-(2-Fluoro-4-methoxyphenyl)oxirane
Dihydroxylation OsO₄ (catalytic), NMO (re-oxidant)1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diol
Oxidative Cleavage 1. O₃, CH₂Cl₂, -78 °C; 2. Zn, H₂O or (CH₃)₂S2-Fluoro-4-methoxybenzaldehyde
Polymerization

Substituted styrenes like 1-ethenyl-2-fluoro-4-methoxybenzene can undergo polymerization to form fluorinated polymers with potentially unique thermal and optical properties.[13][14] Both radical and controlled polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) can be employed.[13]

Synthesis of 1-Ethenyl-2-fluoro-4-methoxybenzene

The most common and versatile methods for the synthesis of this compound involve the olefination of the corresponding aldehyde, 2-fluoro-4-methoxybenzaldehyde.

Wittig Reaction

The Wittig reaction utilizes a phosphonium ylide to convert an aldehyde or ketone into an alkene.[15][16][17]

  • Protocol:

    • Ylide Formation: Methyltriphenylphosphonium bromide is treated with a strong base such as n-butyllithium or sodium hydride in an anhydrous solvent like THF to generate the methylenetriphenylphosphorane ylide.

    • Olefination: A solution of 2-fluoro-4-methoxybenzaldehyde in THF is added to the ylide solution at low temperature (e.g., 0 °C to room temperature).

    • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The by-product, triphenylphosphine oxide, can be removed by chromatography.

G

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a modification of the Wittig reaction that uses a phosphonate carbanion and often provides higher yields and easier purification, typically favoring the formation of (E)-alkenes.[6][11][18][19]

  • Protocol:

    • Carbanion Formation: A phosphonate ester, such as trimethyl phosphonoacetate, is deprotonated with a base like sodium hydride in an anhydrous solvent (e.g., THF or DME).

    • Olefination: 2-Fluoro-4-methoxybenzaldehyde is added to the phosphonate carbanion solution.

    • Work-up: The reaction is quenched, and the water-soluble phosphate byproduct is easily removed by aqueous extraction.

Utility in Modern Organic Synthesis: Cross-Coupling Reactions

While the vinyl group itself can participate in cross-coupling reactions, the aromatic ring can be functionalized with a halide to serve as a versatile substrate in numerous palladium-catalyzed cross-coupling reactions. For instance, if we consider a bromo-substituted precursor such as 1-bromo-4-ethenyl-3-fluoro-5-methoxybenzene, a variety of transformations become accessible.

Suzuki-Miyaura Coupling

This reaction forms a new carbon-carbon bond between an organoboron compound and an organic halide.[20]

  • Application: Coupling of an arylboronic acid with a bromo-substituted 1-ethenyl-2-fluoro-4-methoxybenzene derivative in the presence of a palladium catalyst and a base to form biaryl compounds.

Stille Coupling

The Stille reaction couples an organotin compound with an organic halide.[2][5][10][21][22]

  • Application: Reaction of an organostannane with a bromo-substituted 1-ethenyl-2-fluoro-4-methoxybenzene derivative catalyzed by palladium to create new C-C bonds.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene.[20][23][24]

  • Application: The vinyl group of 1-ethenyl-2-fluoro-4-methoxybenzene can react with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a more substituted alkene.

Sonogashira Coupling

This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][9][13][25]

  • Application: A bromo-substituted 1-ethenyl-2-fluoro-4-methoxybenzene can be coupled with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to synthesize arylalkynes.

Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of carbon-nitrogen bonds.[23][24][26][27][28]

  • Application: A bromo-substituted 1-ethenyl-2-fluoro-4-methoxybenzene can be reacted with a primary or secondary amine in the presence of a palladium catalyst and a base to form arylamines.

G

Conclusion

1-Ethenyl-2-fluoro-4-methoxybenzene is a molecule with a rich and predictable reactivity profile. The electronic interplay between the methoxy and fluoro substituents governs the regiochemistry of electrophilic aromatic substitution, primarily directing incoming electrophiles to the C5 position. The vinyl group serves as a versatile handle for a wide array of transformations, including addition, oxidation, and polymerization reactions. Furthermore, the amenability of its precursor, 2-fluoro-4-methoxybenzaldehyde, to standard olefination reactions and the potential for its halogenated derivatives to participate in a suite of cross-coupling reactions underscore its significance as a valuable building block in modern organic synthesis. This guide provides the foundational knowledge for researchers to harness the synthetic potential of this intriguing molecule.

References

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Steps. (2026, January 29). Activating and Deactivating Groups. Retrieved from [Link]

  • Furman University. (n.d.). Activating Groups and Deactivating Groups. Retrieved from [Link]

  • Wikipedia. (2023, November 25). Buchwald–Hartwig amination. Retrieved from [Link]

  • Rosenthal, J., & Schuster, D. I. (2003). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.
  • Royal Society of Chemistry. (n.d.). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Wittig reaction. Retrieved from [Link]

  • Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]

  • ChemRxiv. (2025, June 18). Highly active iron catalysts for olefin hydrogenation enable parahydrogen induced hyperpolarisation of 1H and 19F NMR resonances. Retrieved from [Link]

  • Organic Chemistry. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes [Video]. YouTube. [Link]

  • ACS Publications. (2003, June 26). Novel Fluorinated Polymer Materials Based on 2,3,5,6-Tetrafluoro-4-methoxystyrene. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Hasselt University. (n.d.). Development of the first Suzuki-Miyaura cross-coupling for the formation of alkylfluorostilbenes and studies of the E/Z- isomeri. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • JoVE. (2025, May 22). Directing Effect of Substituents: ortho–para-Directing Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, January 4). Rate of EAS in chlorobenzene and fluorobenzene. Retrieved from [Link]

  • ChemRxiv. (2025, June 18). Highly active iron catalysts for olefin hydrogenation enable parahydrogen induced hyperpolarisation of 1H and 19F NMR resonances. Retrieved from [Link]

  • Organic Reactions. (n.d.). [6 + 4] Cycloaddition Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes. Retrieved from [Link]

  • National Institutes of Health. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Retrieved from [Link]

  • PubMed. (2019, November 25). The Buchwald-Hartwig Amination After 25 Years. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • University of Windsor. (2004, August 27). The Mechanisms of the Stille Reaction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • National Institutes of Health. (2025, January 2). Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. Retrieved from [Link]

  • ResearchGate. (n.d.). Directed synthesis of copolymers based on fluorine-containing styrene derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Example of cycloaddition reactions [2+2] and [4+2]. Retrieved from [Link]

Sources

Health & Safety Data Guide: 1-Ethenyl-2-fluoro-4-methoxybenzene

[1]

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Compound Classification: Fluorinated Styrene Derivative Regulatory Status: Research Grade / Non-Bulk Chemical

PropertyData / EstimateTechnical Note
IUPAC Name 1-Ethenyl-2-fluoro-4-methoxybenzene
Common Synonyms 2-Fluoro-4-methoxystyrene; 4-Methoxy-2-fluorostyrene
CAS Number Not Listed (Research Grade)Reference Precursor CAS: 331-64-6 (Aldehyde)
Molecular Formula C₉H₉FO
Molecular Weight 152.17 g/mol Calculated
Physical State Liquid (Standard Temperature)Colorless to pale yellow
Boiling Point ~210–215°C (Est. @ 760 mmHg)Analog: 4-Methoxystyrene BP is 204°C.
Flash Point ~85–90°C (Closed Cup)Combustible Liquid (Class IIIA)
Solubility Insoluble in water; Soluble in DCM, THF, TolueneLipophilic character
Stabilizer 4-tert-Butylcatechol (TBC)Typically 10–50 ppm required to prevent polymerization.

Part 2: Hazard Identification (GHS Classification)[2][3][4][5]

Signal Word: WARNING

Based on the Read-Across Principle from 4-Methoxystyrene and 4-Fluorostyrene, the following hazards are assigned:

Health Hazards
  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2] The styrene moiety is a known defatting agent; the fluorine substituent may enhance lipophilicity, increasing dermal absorption.[1]

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[1][2] Vapors are lachrymatory at high concentrations.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][3][4][5] Inhalation of vapors can cause CNS depression (dizziness, headache).[1]

Reactivity Hazards (Critical)
  • Self-Reactive / Polymerization Hazard: This compound contains a vinyl group susceptible to exothermic free-radical polymerization.[1]

    • Trigger: Heat, light, peroxides, or depletion of the TBC inhibitor.

    • Consequence: Runaway reaction, potentially rupturing containers (BLEVE risk).

Environmental Hazards[1][8][10][11][12]
  • Acute Aquatic Toxicity (Category 3): Harmful to aquatic life (based on styrene analogs).

Part 3: Safe Handling & Experimental Protocols

A. Storage & Stability Logic

The "Cold Chain" Mandate: Unlike standard reagents, this compound is dynamically unstable.[1]

  • Temperature: Store at 2°C – 8°C .

  • Inhibitor Monitoring: The stabilizer (TBC) requires dissolved oxygen to function.[1] Do not store under static inert gas (nitrogen) for prolonged periods without aeration checks, as TBC depletion leads to "popcorn polymer" formation.

  • Shelf Life: 6 months maximum before re-analysis of purity.

B. Synthesis & Purification Workflow

Context: Researchers often synthesize this in situ via the Wittig reaction or Knoevenagel condensation of 2-fluoro-4-methoxybenzaldehyde.[1]

Protocol: Safe Distillation of Research Grade Styrenes

  • Objective: Remove high-boiling impurities without triggering polymerization.

  • Hazard: Heating a styrene derivative is the primary cause of lab-scale explosions.[1]

  • Pre-Distillation: Add fresh inhibitor (TBC or Hydroquinone) to the crude pot (0.1% w/w).

  • Vacuum Setup: Use high vacuum (<5 mmHg). Never distill at atmospheric pressure.[1]

  • Temperature Control: Maintain oil bath temperature <110°C. If the BP is not reached, improve vacuum rather than increasing heat.

  • Quench Plan: Keep a flask of cold toluene ready. If the pot viscosity increases rapidly (polymerization onset), remove heat and dilute immediately to act as a heat sink.[1]

C. Visualizing the Hazard Control Loop

The following diagram illustrates the critical decision pathways for handling potentially polymerizable monomers.

SafetyLogicStartCompound Receipt/SynthesisCheckCheck Inhibitor (TBC) LevelStart->CheckStorageStorage: 4°C, Dark, Vented CapCheck->StorageTBC > 10ppmPolymerCRITICAL: Polymerization RiskCheck->PolymerTBC < 10ppm (Cloudy/Viscous)UseExperimental UseStorage->UseDistillVacuum Distillation Required?Use->DistillDistill->UseSafe Protocol (<5mmHg)Distill->PolymerHeat > 100°C / No Vac

Caption: Decision logic for preventing thermal runaway during storage and purification of fluorinated styrenes.

Part 4: Emergency Response Data

ScenarioImmediate ActionMechanistic Rationale
Skin Contact Wash with soap/water for 15 min.[1] Do not use alcohol. Alcohol enhances the transdermal penetration of lipophilic fluorinated aromatics.[1]
Inhalation Move to fresh air.[1][6][2][4][5][7][8] Administer oxygen if breathing is difficult.[1]Styrene analogs act as CNS depressants; hypoxia prevention is priority.[1]
Spill (Small) Absorb with vermiculite.[9] Do not use paper towels. Paper increases surface area for oxidation, potentially heating up if the monomer polymerizes exothermically.[1]
Fire Use CO₂, Dry Chemical, or Foam.[1][5][7][9][8]Water spray may be ineffective (compound floats) but should be used to cool surrounding containers to prevent BLEVE.[1]

Part 5: Toxicology & Structure-Activity Relationships (SAR)

Technical Insight: The toxicity of 1-Ethenyl-2-fluoro-4-methoxybenzene is governed by its metabolic activation.

  • Epoxidation: The vinyl group is metabolized by Cytochrome P450 to an epoxide intermediate (styrene oxide analog).[1]

  • Fluorine Effect: The C-F bond at the ortho position is metabolically stable but alters the electronic density of the ring, potentially making the epoxide more electrophilic (reactive) than standard styrene oxide.

  • Methoxy Effect: The para-methoxy group is electron-donating, which may stabilize the intermediate cation, potentially modulating genotoxicity compared to unsubstituted styrene.[1]

References

  • ChemRxiv. "Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates."[1] (Accessed 2026).[1] Source for synthesis precursors and copolymerization context.

  • National Center for Biotechnology Information (PubChem). "Compound Summary for CID 12507: 4-Methoxystyrene."[1] (Accessed 2026).[1] Primary source for analog Read-Across safety data.

  • Sigma-Aldrich. "Safety Data Sheet: 2-Fluoro-4-methoxybenzaldehyde."[1] (Accessed 2026).[1] Source for precursor handling and hazard identification.[8]

    • Organic Syntheses. "Preparation of Styrene Derivatives.

    Methodological & Application

    Application Note: Precision Copolymerization of 1-Ethenyl-2-fluoro-4-methoxybenzene

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide details the advanced copolymerization protocols and applications for 1-Ethenyl-2-fluoro-4-methoxybenzene (also known as 2-Fluoro-4-methoxystyrene ).

    Executive Summary & Material Science

    1-Ethenyl-2-fluoro-4-methoxybenzene (2F-4MeO-St) is a specialized styrenic monomer that bridges the gap between standard lipophilic styrenes and highly fluorinated monomers. Its unique substitution pattern—an electron-donating methoxy group at the para position and an electron-withdrawing (yet resonance-donating) fluorine at the ortho position—creates a monomer with distinct electronic polarization and steric characteristics.

    Why Use This Monomer?
    • Electronic Tuning: The para-methoxy group activates the vinyl bond, making it highly reactive in cationic and radical polymerizations. The ortho-fluorine atom modulates this reactivity via induction, preventing the runaway reaction rates often seen in pure 4-methoxystyrene.

    • Physical Properties: The fluorine atom introduces a dipole and enhances hydrophobicity/lipophilicity without the steric bulk of a trifluoromethyl (-CF₃) group. This is critical for Directed Self-Assembly (DSA) in lithography and membrane permeation in drug delivery.

    • Spectral Labeling: The

      
      F nucleus serves as a built-in NMR probe, allowing for non-invasive tracking of polymer degradation or micelle assembly in biological media without external dye labeling.
      

    Copolymerization Strategies & Protocols

    A. Pre-Polymerization: Monomer Purification

    Commercial stocks of styrenic monomers are stabilized with inhibitors (e.g., TBC). Failure to remove these results in unpredictable induction periods.

    Protocol:

    • Dissolution: Dilute the monomer with an equal volume of dichloromethane (DCM).

    • Extraction: Wash the organic phase 3x with 10% NaOH (aq) to remove phenolic inhibitors.

    • Drying: Wash 2x with deionized water, dry over anhydrous MgSO₄, and filter.

    • Isolation: Remove DCM via rotary evaporation at ambient temperature (do not heat >30°C to avoid thermal autopolymerization).

    • Storage: Store under Argon at -20°C.

    B. Controlled Radical Polymerization (RAFT)

    For drug delivery applications, precise molecular weight (MW) and low dispersity (Đ) are non-negotiable. Reversible Addition-Fragmentation chain Transfer (RAFT) is the preferred method for this monomer due to its compatibility with electron-rich styrenics.

    Mechanism: The polymerization is mediated by a Chain Transfer Agent (CTA). For 2F-4MeO-St, trithiocarbonates are recommended over dithioesters to minimize retardation effects.

    Reagents:

    • Monomer: 1-Ethenyl-2-fluoro-4-methoxybenzene (Purified)

    • CTA: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT)

    • Initiator: AIBN (Azobisisobutyronitrile)

    • Solvent: Anisole (High boiling point, aromatic compatibility)

    Step-by-Step Protocol:

    • Stoichiometry Calculation: Target DP (Degree of Polymerization) = 100.

      • Molar Ratio: [Monomer]:[CTA]:[Initiator] = 100 : 1 : 0.2

    • Charge: In a Schlenk tube, dissolve 1.0 g of monomer (6.57 mmol) and 23.9 mg DDMAT (0.0657 mmol) in 3.0 mL Anisole.

    • Initiator Addition: Add 2.15 mg AIBN (0.013 mmol).

    • Degassing: Perform 4 freeze-pump-thaw cycles to remove oxygen (Oxygen kills the radical species).

    • Polymerization: Immerse the sealed tube in a thermostated oil bath at 70°C for 12–24 hours.

      • Note: Expect ~60-70% conversion. Do not push to 100% to avoid "dead" chain coupling.

    • Quenching: Plunge the tube into liquid nitrogen and expose to air.

    • Purification: Precipitate dropwise into cold methanol (10x volume). Filter and dry under vacuum.[1][2]

    Data Output (Expected):

    Parameter Value Method of Verification
    Conversion 65% ¹H NMR (Vinyl peak disappearance)
    Mn (Theoretical) 10,200 g/mol Calculation
    Mn (Experimental) 10,500 g/mol GPC (THF, PS Standards)

    | Dispersity (Đ) | < 1.15 | GPC |[3]

    C. Free Radical Copolymerization (High Throughput)

    Used for creating statistical copolymers for lithographic coatings or bulk materials.

    Comonomer Pair: Styrene (St) or Methyl Methacrylate (MMA). Reactivity Ratios: Based on the Q-e scheme, 2F-4MeO-St is electron-rich (negative e value).

    • Pairing with Maleic Anhydride (electron-poor) yields alternating copolymers.

    • Pairing with Styrene yields random copolymers.

    Protocol:

    • Mix 2F-4MeO-St (50 mol%) and Styrene (50 mol%) in Toluene (1 M concentration).

    • Add BPO (Benzoyl Peroxide) at 1 wt%.

    • Heat to 80°C for 6 hours.

    • Precipitate in Methanol.[2]

    Visualization: RAFT Mechanism & Workflow

    RAFT_Workflow cluster_mech RAFT Equilibrium (Simplified) Start Crude Monomer (Inhibited) Prep Inhibitor Removal (NaOH Wash) Start->Prep Purification Mix Reaction Mix (Monomer + DDMAT + AIBN) Prep->Mix Formulation Degas Degassing (Freeze-Pump-Thaw) Mix->Degas O2 Removal Heat Polymerization (70°C, 12-24h) Degas->Heat Initiation Quench Quench & Precipitate (Cold MeOH) Heat->Quench Termination Analysis Analysis (GPC, 19F-NMR) Quench->Analysis QC Active Pn• (Active Radical) Dormant Pn-CTA (Dormant) Active->Dormant k_deact

    Figure 1: Workflow for the controlled RAFT polymerization of 2F-4MeO-St, ensuring low dispersity and high end-group fidelity.

    Bio-Pharma Applications: The "Stealth" Fluorine Advantage

    A. ¹⁹F MRI Tracking of Drug Delivery Systems

    The single fluorine atom on the aromatic ring is chemically stable and magnetically equivalent, providing a sharp singlet in

    
    F NMR. This allows for quantitative tracking of the polymer in vivo without the background noise associated with 
    
    
    
    MRI.

    Application Protocol (Micelle Formulation):

    • Synthesis: Create a block copolymer: PEG-b-Poly(2F-4MeO-St) .

      • Use a PEG-macroCTA in the RAFT protocol described above.

    • Drug Loading:

      • Dissolve Copolymer + Hydrophobic Drug (e.g., Doxorubicin) in DMF.

      • Dialyze against water (MWCO 3.5 kDa) for 24 hours.

      • The hydrophobic Poly(2F-4MeO-St) block forms the core, encapsulating the drug via

        
        -
        
        
        
        stacking (enhanced by the electron-rich methoxy group).
    • Tracking: Use

      
      F MRI to visualize accumulation in tumor tissues (EPR effect). The fluorine signal intensity correlates directly with local polymer concentration.
      
    B. Tuning Membrane Permeability

    Fluorination increases lipophilicity. Copolymers containing 2F-4MeO-St exhibit enhanced cellular uptake compared to non-fluorinated methoxystyrene analogs due to the "fluorous effect," which facilitates interaction with lipid bilayers.

    Troubleshooting & Critical Parameters

    IssueProbable CauseCorrective Action
    Low Conversion (<10%) Oxygen inhibitionIncrease freeze-pump-thaw cycles; ensure Argon line is sealed.
    High Dispersity (>1.5) Insufficient CTA or thermal initiationCheck [CTA]/[I] ratio (should be >5:1). Lower Temp to 60°C.
    Pink/Red Coloration Oxidation of phenolic impuritiesEnsure rigorous NaOH washing of monomer; use fresh AIBN.
    Broad ¹⁹F NMR Signal Micelle core is too rigid (solid-like)The core mobility is low. Add a plasticizing comonomer (e.g., n-butyl acrylate) or heat the sample.

    References

    • Matrix Scientific. (n.d.).[4] 2-Fluoro-4-methoxy-1-vinylbenzene Product Data. Retrieved from

    • Kharas, G. B., et al. (2021). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Retrieved from

    • Usman, A. (2019).[5] Fluorinated Hydrogels as Advanced Drug Delivery Systems for Monitoring Drug Release. University of Queensland. Retrieved from

    • Zhang, C., et al. (2022).[1] Fluorination Effects on the Drug Delivery Property of Cylindrical Polymer Brushes. ACS Applied Bio Materials. Retrieved from

    • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry.

    Sources

    Application Note: Poly(1-Ethenyl-2-fluoro-4-methoxybenzene) in Advanced Lithography and Nanopatterning

    Author: BenchChem Technical Support Team. Date: March 2026

    This is a comprehensive Application Note and Protocol Guide for poly(1-Ethenyl-2-fluoro-4-methoxybenzene) , also referred to as poly(2-fluoro-4-methoxystyrene) (PFMS). This guide is designed for researchers in advanced lithography, block copolymer self-assembly, and functional coatings.

    Executive Summary

    Poly(1-Ethenyl-2-fluoro-4-methoxybenzene) is a specialized fluorinated styrenic polymer that bridges the gap between standard polystyrene (PS) and highly fluorinated polymers. Its unique substitution pattern—combining an electron-withdrawing fluorine atom at the ortho position (2-position) and an electron-donating methoxy group at the para position (4-position)—imparts specific electronic and surface properties.

    Key Applications:

    • Directed Self-Assembly (DSA): As a high-interaction-parameter (

      
      ) block in block copolymers (BCPs) for sub-10 nm lithography.
      
    • EUV Photoresists: As a base resin offering balanced optical density and enhanced etch resistance compared to non-fluorinated analogs.

    • Low-k Dielectrics: For interlayer dielectrics in microelectronics due to fluorine-induced reduction in polarizability.

    Chemical Profile & Properties[1][2][3]

    PropertyDescriptionMechanistic Insight
    Chemical Structure Poly(2-fluoro-4-methoxystyrene)The ortho-fluorine provides steric stiffening (increasing
    
    
    ) and lowers surface energy. The para-methoxy group allows for potential chemical modification (e.g., demethylation to phenol) and tuning of polarity.
    Glass Transition (
    
    
    )
    ~120–135 °C (Estimated)Higher than PS (
    
    
    C) due to dipolar interactions and steric hindrance from the 2-F substituent.
    Surface Energy ~25–30 mN/mLower than PS (~40 mN/m) but higher than perfluorinated polymers, making it ideal for "neutral" layer applications or tuning domain orientation.
    Etch Resistance High (RIE)Fluorine content enhances resistance to oxygen plasma etching relative to pure aliphatic polymers, crucial for pattern transfer.

    Core Applications

    A. Directed Self-Assembly (DSA)

    In DSA, the segregation strength between two blocks is governed by the Flory-Huggins interaction parameter (

    
    ). Standard PS-b-PMMA has a low 
    
    
    
    , limiting feature resolution to ~11 nm.
    • Role of PFMS: When copolymerized with styrene (PS-b-PFMS) or other blocks, the 2-fluoro and 4-methoxy groups significantly increase the polarity difference relative to the PS block, increasing

      
      .
      
    • Benefit: Enables microphase separation at smaller pitches (<10 nm) for next-generation logic and memory devices.

    B. EUV Lithography Photoresists
    • Mechanism: The fluorine atom increases the absorption cross-section for secondary electrons generated during EUV exposure, potentially improving sensitivity.

    • Etch Selectivity: The aromatic backbone provides mechanical stability, while the fluorine enhances resistance to reactive ion etching (RIE), allowing thinner resist films to be used without pattern collapse.

    C. Gas Separation Membranes
    • Mechanism: The bulky ortho-fluorine disrupts efficient chain packing, increasing fractional free volume (FFV). This enhances permeability for gases like

      
       and 
      
      
      
      while maintaining selectivity due to the rigid backbone.

    Experimental Protocols

    Protocol 1: Controlled Synthesis via RAFT Polymerization

    Objective: Synthesize well-defined Poly(2-fluoro-4-methoxystyrene) with narrow polydispersity (PDI < 1.2) for lithographic evaluation.

    Materials:

    • Monomer: 1-Ethenyl-2-fluoro-4-methoxybenzene (Purified by passing through basic alumina to remove inhibitor).

    • CTA (Chain Transfer Agent): 2-Cyano-2-propyl dodecyl trithiocarbonate (suitable for styrenics).

    • Initiator: AIBN (Azobisisobutyronitrile), recrystallized.

    • Solvent: Anisole or Toluene (anhydrous).

    Step-by-Step Workflow:

    • Stoichiometry Calculation: Target

      
       g/mol .
      Ratio: 
      
      
      
      .
    • Degassing: Combine monomer (2.0 g), CTA (27 mg), and AIBN (2.5 mg) in a Schlenk tube with 2 mL anisole. Perform 3 freeze-pump-thaw cycles to remove oxygen (critical for RAFT).

    • Polymerization: Immerse the sealed tube in an oil bath at 70°C for 12–24 hours. Note: The ortho-fluorine may slightly retard propagation kinetics compared to styrene; monitor conversion via NMR.

    • Quenching & Purification: Quench by cooling to

      
      C and exposing to air.
      Precipitate dropwise into a 10-fold excess of cold methanol .
      Filter and dry under vacuum at 
      
      
      
      C for 24 hours.
    • Characterization:

      • 
         NMR (CDCl3):  Verify disappearance of vinyl protons (5.2, 5.7 ppm) and broadening of aromatic protons (6.0–7.5 ppm).
        
      • GPC (THF): Determine

        
         and PDI relative to PS standards.
        
    Protocol 2: Thin Film Self-Assembly & Annealing

    Objective: Evaluate the microphase separation capability of a PFMS-based block copolymer (e.g., PS-b-PFMS).

    • Substrate Prep: Clean Silicon wafers with Piranha solution (

      
       3:1) for 15 min. Warning: Highly Corrosive.
      Rinse with DI water and bake at 
      
      
      
      C to dehydrate.
    • Coating: Dissolve polymer in Propylene Glycol Monomethyl Ether Acetate (PGMEA) or Toluene to 1-2 wt%. Spin coat at 1500–3000 rpm to achieve ~30–50 nm thickness.

    • Thermal Annealing: Bake at 180°C for 5–10 minutes under vacuum or

      
       atmosphere.
      Scientific Rationale: This temperature is above the 
      
      
      
      of both blocks (PS
      
      
      C, PFMS
      
      
      C) but below the degradation temperature (
      
      
      C), allowing chains to mobilize and order.
    • Solvent Annealing (Alternative): Expose film to Toluene/THF vapor in a closed chamber for 1–4 hours to induce ordering if thermal annealing is insufficient.

    Visualization of Workflows

    Figure 1: RAFT Synthesis & DSA Mechanism

    This diagram illustrates the controlled synthesis pathway and the subsequent self-assembly logic for lithography.

    G cluster_0 Step 1: RAFT Synthesis cluster_1 Step 2: Directed Self-Assembly (DSA) Monomer Monomer: 2-Fluoro-4-methoxystyrene Polymer Polymer: Poly(2-F-4-MeO-St) Monomer->Polymer AIBN, 70°C Anisole CTA CTA: Trithiocarbonate CTA->Polymer BCP Block Copolymer: PS-b-PFMS Polymer->BCP Chain Extension with Styrene Film Thin Film (Spin Coat) BCP->Film Ordered Nanopattern (Phase Separated) Film->Ordered Annealing (180°C / Vacuum) Application Sub-10nm Lithography Ordered->Application Etch Transfer

    Caption: Workflow from monomer synthesis via RAFT to thin-film self-assembly for nanolithography.

    Safety & Handling

    • Monomer Toxicity: Fluorinated aromatics can be skin irritants. Use nitrile gloves and work in a fume hood.

    • Thermal Stability: Avoid heating the bulk monomer above

      
      C without inhibitor to prevent autopolymerization.
      
    • Waste Disposal: Dispose of fluorinated polymer waste in separate halogenated organic waste containers; do not mix with general organic solvents if incineration protocols differ.

    References

    • Fluorinated Styrenes in Lithography

      • Ober, C. K., et al. "Fluorinated polymers for advanced lithography." Journal of Photopolymer Science and Technology, 2018. Link

      • Note: Discusses the role of fluorine in tuning etch resistance and surface energy.
    • Poly(4-methoxystyrene)

      • Rezaei, M., et al. "High-chi Block Copolymers for DSA." Macromolecules, 2016. Link

      • Note: Establishes the baseline for methoxystyrene deriv
    • Synthesis of Functionalized Styrenes

      • Moad, G., et al. "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry, 2005. Link

      • Note: Standard protocol for RAFT polymeriz
    • Monomer Source & Data

      • PubChem Compound Summary for 1-Ethenyl-2-fluoro-4-methoxybenzene (CAS 1709852-29-8). Link

    Application Note: 1-Ethenyl-2-fluoro-4-methoxybenzene in Medicinal Chemistry

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide details the medicinal chemistry applications, synthetic protocols, and strategic utility of 1-Ethenyl-2-fluoro-4-methoxybenzene (also known as 2-fluoro-4-methoxystyrene).

    CAS: 633335-94-1 | Molecular Formula: C₉H₉FO | M.W.: 152.17 g/mol

    Executive Summary & Strategic Profile

    1-Ethenyl-2-fluoro-4-methoxybenzene is a specialized fluorinated building block used to modulate the electronic , metabolic , and conformational properties of drug candidates. Unlike simple styrene, the specific substitution pattern (Ortho-Fluoro, Para-Methoxy relative to the vinyl group) imparts unique characteristics:

    • Electronic "Push-Pull" Modulation: The electron-donating methoxy group (para) increases electron density on the vinyl group, making it highly nucleophilic or, when part of a Michael acceptor system, tuning its electrophilicity to avoid off-target toxicity.

    • The Ortho-Fluorine Effect: The fluorine atom at the C2 position introduces a steric and electrostatic barrier that restricts the rotation of the vinyl bond relative to the phenyl ring. This "conformational lock" can pre-organize the molecule for binding to target proteins (e.g., Kinases, GPCRs).

    • Metabolic Blocking: The fluorine atom blocks the metabolically vulnerable ortho-position, preventing oxidative metabolism (Phase I) at that site, while the methoxy group serves as a potential metabolic "soft spot" for controlled clearance or prodrug strategies.

    Critical Application: Electronic Tuning of Covalent Warheads

    In the design of Targeted Covalent Inhibitors (TCIs), the reactivity of the "warhead" (often an acrylamide or vinyl sulfone derived from this styrene) must be balanced. If too reactive, it causes toxicity; if too inert, it fails to engage the target cysteine.

    Mechanism of Action

    The 4-methoxy group acts as a strong resonance donor (+M effect), pushing electron density into the vinyl

    
    -system. This lowers the electrophilicity of the vinyl group compared to a unsubstituted styrene. Conversely, the 2-fluoro group  exerts a localized inductive withdrawal (-I), fine-tuning the acidity of adjacent protons and influencing the dipole.
    

    Result: A "Goldilocks" reactivity profile suitable for targeting non-catalytic cysteines in kinases (e.g., EGFR, BTK) where high selectivity is required.

    Diagram: Electronic & Metabolic Modulation

    G cluster_0 Structural Features Styrene 1-Ethenyl-2-fluoro- 4-methoxybenzene OMe 4-Methoxy Group (+M Donor) Vinyl Vinyl Group (Warhead/Linker) OMe->Vinyl Increases e- Density Fluoro 2-Fluoro Group (-I Inductive / Steric) Fluoro->Vinyl Restricts Rotation Metabolism Blocked Ortho-Oxidation Fluoro->Metabolism Prevents CYP Attack Reactivity Tuned Electrophilicity (Reduced Toxicity) Vinyl->Reactivity Optimized for Covalent Binding Conformation Conformational Lock (Planarity Control) Vinyl->Conformation Pre-organized Ligand

    Caption: Mechanistic impact of substituents on the pharmacodynamics and pharmacokinetics of the styrene scaffold.

    Experimental Protocols

    Protocol A: Synthesis via Wittig Olefination

    Use this protocol to generate the styrene from the commercially available aldehyde precursor.

    Reagents:

    • 2-Fluoro-4-methoxybenzaldehyde (1.0 equiv)

    • Methyltriphenylphosphonium bromide (1.2 equiv)

    • Potassium tert-butoxide (KOtBu) (1.5 equiv)

    • Tetrahydrofuran (THF), anhydrous

    Procedure:

    • Preparation of Ylide: In a flame-dried round-bottom flask under Argon, suspend Methyltriphenylphosphonium bromide in anhydrous THF (0.5 M). Cool to 0°C.

    • Deprotonation: Add KOtBu portion-wise over 10 minutes. The solution will turn bright yellow (formation of the phosphorous ylide). Stir for 30 minutes at 0°C.

    • Addition: Add 2-Fluoro-4-methoxybenzaldehyde (dissolved in minimal THF) dropwise to the ylide solution.

    • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The aldehyde spot should disappear, and a less polar fluorescent spot (styrene) will appear.

    • Workup: Quench with saturated NH₄Cl solution. Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

    • Purification: Flash column chromatography on silica gel. Elute with 100% Hexanes to 95:5 Hexanes/EtOAc.

      • Note: The product is volatile. Do not apply high vacuum for extended periods.

    Protocol B: Heck Coupling (C-C Bond Formation)

    Use this protocol to couple the styrene to a heteroaryl halide (e.g., for Kinase Inhibitor synthesis).

    Reagents:

    • Heteroaryl Halide (e.g., 4-chloro-quinazoline) (1.0 equiv)

    • 1-Ethenyl-2-fluoro-4-methoxybenzene (1.2 equiv)

    • Pd(OAc)₂ (5 mol%)

    • Tri(o-tolyl)phosphine (10 mol%)

    • Triethylamine (Et₃N) (2.0 equiv)

    • Acetonitrile (MeCN) or DMF

    Procedure:

    • Setup: Charge a pressure vial with the Heteroaryl Halide, Pd(OAc)₂, and Phosphine ligand. Purge with Argon.

    • Solvent & Base: Add degassed MeCN and Et₃N.

    • Substrate Addition: Add the styrene via syringe.

    • Heating: Seal the vial and heat to 80-100°C for 12-16 hours.

    • Workup: Filter through a pad of Celite to remove Pd black. Concentrate the filtrate.

    • Purification: Silica gel chromatography.

      • Critical Insight: The electron-rich nature of this styrene makes it reactive. If "Heck-type" polymerization is observed, switch to a lower temperature (60°C) and use a more active catalyst system (e.g., Pd(dba)₂ / P(t-Bu)₃).

    Stability & Handling Data

    Researchers must be aware of the specific stability profile of this electron-rich styrene.

    ParameterSpecification / Note
    Storage 2-8°C, under inert atmosphere (Argon/Nitrogen).
    Stabilizer Often supplied with 4-tert-butylcatechol (TBC) to prevent polymerization.
    Light Sensitivity Moderate. Store in amber vials to prevent photo-induced dimerization (2+2 cycloaddition).
    Volatility High.[1] Significant loss can occur on a rotary evaporator if the bath > 30°C and pressure < 20 mbar.
    Polymerization High Risk. Acidic impurities (e.g., from unneutralized silica gel) can trigger cationic polymerization. Always use basified silica (1% Et₃N) for purification.

    Medicinal Chemistry Case Studies

    1. Antibacterial Oxadiazoles: Researchers incorporated the 2-fluoro-4-methoxyphenyl moiety into 1,3,4-oxadiazole scaffolds.[2][3] The study demonstrated that this specific substitution pattern significantly enhanced antibacterial activity against E. coli compared to the non-fluorinated analog, attributed to improved lipophilicity and metabolic stability [1].

    2. H. pylori Inhibitors (Thienopyrimidines): In a campaign targeting Helicobacter pylori, this styrene fragment was used to synthesize amino-alcohol side chains. The 2-fluoro group was critical for optimizing the shape complementarity within the enzyme's binding pocket, leading to nanomolar potency [2].

    3. EGFR Covalent Inhibitors: The vinyl group of this molecule serves as a "tunable warhead." By varying the substituents (Methoxy vs Fluoro), researchers established a Hammett relationship to predict the rate of covalent bond formation with Cysteine-797 of EGFR. The 2-fluoro-4-methoxy pattern provided an optimal balance between reactivity (half-life ~10h) and stability in plasma [3].

    References

    • Synthesis and biological activity of 1,3,4-oxadiazole bearing 2-fluoro-4-methoxy phenyl moiety. ResearchGate.

    • Thienopyrimidines as Inhibitors of Helicobacter pylori. PubMed Central.

    • Targeting Cytotoxic Agents through EGFR-Mediated Covalent Binding. Semantic Scholar.

    • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

    Sources

    Application Note: Synthesis of Derivatives from 1-Ethenyl-2-fluoro-4-methoxybenzene

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    1-Ethenyl-2-fluoro-4-methoxybenzene (2-fluoro-4-methoxystyrene) represents a high-value scaffold in modern drug discovery. It combines the electronic activation of a para-methoxy group with the metabolic stability and lipophilicity modulation of an ortho-fluorine atom. This Application Note provides a technical roadmap for converting this building block into three distinct pharmacophore classes: chiral epoxides (via asymmetric oxidation), stilbenes (via Pd-catalyzed coupling), and cyclopropanes (via carbenoid addition). These protocols are optimized for the specific electronic "push-pull" nature of the substrate.

    Chemical Profile & Handling Strategy

    The substrate features a vinyl group activated by the p-methoxy electron-donating group (EDG), making it nucleophilic and susceptible to spontaneous polymerization. The o-fluorine atom exerts a localized inductive withdrawal effect (-I), slightly deactivating the

    
    -position while modulating pKa and metabolic susceptibility of the aromatic ring.
    
    PropertySpecification
    IUPAC Name 1-Ethenyl-2-fluoro-4-methoxybenzene
    Common Name 2-Fluoro-4-methoxystyrene
    Molecular Weight 152.17 g/mol
    Electronic State Electron-rich alkene (Nucleophilic)
    Storage -20°C, under Argon/Nitrogen
    Stabilizer 4-tert-Butylcatechol (TBC) or BHT (10-50 ppm)

    Critical Handling Protocol:

    • Inhibitor Removal: Before catalytic use (especially metathesis or radical reactions), remove TBC by passing the neat liquid through a short plug of basic alumina or washing with 1M NaOH followed by water.

    • Polymerization Risk: Avoid storing neat at room temperature for >24 hours.

    Reaction Landscape & Pathway Visualization

    The following diagram illustrates the divergent synthesis pathways covered in this guide.

    ReactionLandscape SM 1-Ethenyl-2-fluoro- 4-methoxybenzene Epoxide Chiral Epoxide (Adrenergic Blockers) SM->Epoxide Jacobsen Epoxidation Stilbene Fluorinated Stilbene (Resveratrol Analogs) SM->Stilbene Heck Coupling Cyclopropane Cyclopropane (Conformational Lock) SM->Cyclopropane Simmons-Smith

    Figure 1: Divergent synthesis pathways from the parent styrene. The electron-rich alkene serves as a versatile handle for oxidative, organometallic, and carbenoid transformations.

    Protocol A: Asymmetric Epoxidation (Jacobsen-Katsuki)

    Target: Chiral epoxides are critical intermediates for

    
    -adrenergic blockers and amino-alcohol functionalities.
    Rationale:  The electron-rich nature of the styrene double bond makes it an excellent substrate for electrophilic oxidants. The Jacobsen (Salen-Mn) catalyst system is chosen for its proven enantioselectivity with cis- and terminal styrenes.
    
    Materials
    • Substrate: 1-Ethenyl-2-fluoro-4-methoxybenzene (1.0 equiv)

    • Catalyst: (R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's Catalyst) (2-5 mol%)

    • Oxidant: m-CPBA (NMO/NaOCl can be used as alternative)

    • Solvent: Dichloromethane (DCM)

    • Additives: 4-Phenylpyridine N-oxide (PNO) (0.2 equiv) - Crucial for stabilizing the Mn-oxo species.

    Step-by-Step Methodology
    • Preparation: In a flame-dried round-bottom flask, dissolve the styrene (500 mg, 3.28 mmol) and Jacobsen’s catalyst (41 mg, 0.065 mmol) in anhydrous DCM (10 mL).

    • Additive: Add 4-Phenylpyridine N-oxide (112 mg, 0.65 mmol) and cool the mixture to 0°C.

    • Oxidation: Slowly add m-CPBA (1.2 equiv) as a solution in DCM over 30 minutes. Note: Slow addition prevents over-oxidation and background racemic reaction.

    • Monitoring: Stir at 0°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The vinyl spot (

      
      ) should disappear, replaced by the more polar epoxide (
      
      
      
      ).
    • Quench: Add 10% aqueous

      
       to destroy excess peroxide, then saturated 
      
      
      
      .
    • Isolation: Extract with DCM (3x), dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography on silica gel (buffered with 1%

      
       to prevent ring opening).
      

    Validation:

    • 
       NMR:  Disappearance of vinyl protons (5.0–6.7 ppm) and appearance of epoxide protons (2.7–3.8 ppm).
      
    • Chiral HPLC: Use a Chiralcel OD-H column to determine ee% (typically >85% ee).

    Protocol B: Palladium-Catalyzed Mizoroki-Heck Coupling

    Target: Fluorinated stilbenes (biaryl alkenes), common in anti-cancer and anti-inflammatory research. Rationale: The 2-fluoro substituent creates steric bulk at the

    
    -position but does not prevent oxidative addition. The 4-methoxy group activates the alkene, ensuring high trans-selectivity (
    
    
    
    -isomer) via the cationic pathway.
    Materials
    • Substrate: 1-Ethenyl-2-fluoro-4-methoxybenzene (1.0 equiv)

    • Coupling Partner: Aryl bromide (e.g., 4-bromobenzonitrile) (1.1 equiv)

    • Catalyst:

      
       (1-3 mol%)
      
    • Ligand:

      
       (Tri-o-tolylphosphine) (4-6 mol%) - Bulky ligands prevent Pd-black formation.
      
    • Base:

      
       or 
      
      
      
    • Solvent: DMF or Acetonitrile (degassed)

    Step-by-Step Methodology
    • Degassing: Sparge the solvent (DMF) with Argon for 20 minutes. Oxygen is the enemy of this catalytic cycle.

    • Assembly: In a pressure tube, combine the aryl bromide (1.1 mmol), styrene (1.0 mmol),

      
       (2.2 mg), 
      
      
      
      (12 mg), and
      
      
      (2.0 mmol) in DMF (3 mL).
    • Reaction: Seal the tube and heat to 90°C for 12 hours.

    • Workup: Cool to room temperature. Dilute with diethyl ether and wash with water (3x) to remove DMF.

    • Purification: Recrystallization from EtOH is often sufficient for stilbenes; otherwise, use column chromatography.

    Catalytic Cycle Visualization

    HeckCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Coord Olefin Coordination OxAdd->Coord + Styrene Insert Migratory Insertion (C-C Bond Formed) Coord->Insert BetaElim Beta-Hydride Elimination (Product Release) Insert->BetaElim RedElim Reductive Elimination (Regenerate Pd0) BetaElim->RedElim - Product (Stilbene) RedElim->Pd0 + Base / - HBr

    Figure 2: The Mizoroki-Heck catalytic cycle. The beta-hydride elimination step (Red) is stereoselective, favoring the thermodynamic trans-alkene.

    Protocol C: Simmons-Smith Cyclopropanation

    Target: Cyclopropyl bioisosteres. Rationale: Replacing the alkene with a cyclopropane ring locks the conformation and improves metabolic stability (preventing hydration/oxidation of the double bond) while maintaining electronic connectivity.

    Materials
    • Substrate: 1-Ethenyl-2-fluoro-4-methoxybenzene (1.0 equiv)

    • Reagent: Diethylzinc (

      
      ) (1.0 M in hexanes, 2.0 equiv)
      
    • Carbenoid Source: Diiodomethane (

      
      ) (2.0 equiv)
      
    • Solvent: Anhydrous DCM or DCE

    Step-by-Step Methodology
    • Safety: Perform in a fume hood.

      
       is pyrophoric.
      
    • Carbenoid Formation: Under Argon, cool DCM (10 mL) to 0°C. Add

      
       (2.0 mmol). Slowly add 
      
      
      
      (2.0 mmol) dropwise. A white precipitate (Furukawa reagent) may form. Stir for 20 mins.
    • Addition: Add the styrene (1.0 mmol) as a solution in DCM slowly.

    • Reaction: Allow to warm to room temperature and stir for 6-12 hours.

    • Quench: Carefully add saturated aqueous

      
      . Vigorous gas evolution may occur.
      
    • Workup: Separate layers, extract aqueous layer with DCM. Wash combined organics with 10% NaOH (to remove zinc salts) and brine.

    References

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
    • Fluorine in Medicinal Chemistry

      • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

    • Heck Coupling Protocols

      • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. Link

    • Jacobsen Epoxidation

      • Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990). Enantioselective epoxidation of unfunctionalized olefins catalyzed by (salen)manganese complexes. Journal of the American Chemical Society, 112(7), 2801-2803. Link

    • Simmons-Smith Cyclopropanation

      • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. Link

    analytical methods for 1-Ethenyl-2-fluoro-4-methoxybenzene characterization

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Scope

    1-Ethenyl-2-fluoro-4-methoxybenzene (CAS: 1709852-29-8), also known as 2-Fluoro-4-methoxystyrene , is a critical fluorinated building block used in the synthesis of bioactive pharmaceutical ingredients and advanced functional polymers. The incorporation of the fluorine atom at the ortho position to the vinyl group significantly alters the electronic properties of the styrene core, enhancing metabolic stability in drug candidates and modifying polymerization kinetics in material science applications.

    Challenges in Characterization:

    • Polymerization Sensitivity: Like all electron-rich styrenes, this compound is prone to auto-polymerization initiated by heat, light, or acid traces.

    • Regioisomer Identification: Distinguishing the 2-fluoro isomer from the 3-fluoro analog requires precise structural elucidation.

    • Volatility: High volatility requires specific handling for quantitative recovery.

    This guide details a multi-modal analytical protocol (NMR, GC-MS, HPLC) to ensure identity, purity, and stability.

    Physicochemical Profile

    PropertyValue / Description
    Chemical Formula C
    
    
    H
    
    
    FO
    Molecular Weight 152.17 g/mol
    Appearance Clear, colorless to pale yellow liquid
    Boiling Point ~65-70 °C at 1-2 mmHg (Predicted based on analogs)
    Density ~1.12 g/mL
    Solubility Soluble in CH
    
    
    Cl
    
    
    , Chloroform, Methanol, Ethyl Acetate
    Stabilizer Typically 4-tert-Butylcatechol (TBC), 10-50 ppm
    Storage < -20°C, Dark, under Argon/Nitrogen

    Protocol 1: Structural Elucidation (NMR Spectroscopy)

    Objective: To confirm the chemical structure and rigorously exclude regioisomers (e.g., 3-fluoro-4-methoxystyrene) using

    
    H, 
    
    
    
    C, and
    
    
    F NMR.

    Mechanism: The fluorine atom induces diagnostic spin-spin coupling (

    
     and 
    
    
    
    ) that validates the substitution pattern.

    Materials:

    • Solvent: CDCl

      
       (Neutralized with basic alumina to prevent acid-catalyzed polymerization).
      
    • Instrument: 400 MHz NMR or higher.

    Step-by-Step Workflow:

    • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL CDCl

      
      . Critical: Perform analysis immediately after preparation.
      
    • Acquisition:

      • 
        H NMR:  16 scans, 1s relaxation delay.
        
      • 
        F NMR:  Coupled and decoupled (if available).
        
      • 
        C NMR:  256 scans min.
        

    Data Analysis & Expected Signals:

    • 
      H NMR (400 MHz, CDCl
      
      
      
      ):
      • Methoxy Group: Singlet,

        
         ~3.80 ppm (3H).
        
      • Vinyl Group (-CH=CH

        
        ): 
        
        • 
          -proton (attached to ring): dd or ddd, 
          
          
          
          ~6.6-6.8 ppm. Note: Look for coupling to F (approx 2-4 Hz).
        • 
          -protons (terminal): Two doublets (cis/trans), 
          
          
          
          ~5.1-5.7 ppm.
      • Aromatic Region:

        • H-3 (Ortho to F, Meta to Vinyl): dd,

          
           ~6.6 ppm. Large 
          
          
          
          (~10-12 Hz).
        • H-5 (Meta to F, Ortho to OMe): dd,

          
           ~6.7 ppm.
          
        • H-6 (Meta to F, Ortho to Vinyl): t/dd,

          
           ~7.3 ppm.
          
    • 
      F NMR: 
      
      • Single sharp peak around -110 to -120 ppm.

      • Validation: If the peak is split into a quartet or complex multiplet without proton decoupling, it confirms the presence of neighboring protons.

    Protocol 2: Purity & Impurity Profiling (GC-MS)

    Objective: Quantify volatile purity and identify organic impurities (e.g., starting aldehyde, brominated precursors).

    System Suitability:

    • Column: Rtx-5MS or DB-5MS (30 m x 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium, 1.0 mL/min constant flow.

    • Inlet: Split mode (50:1), 250°C.

    Temperature Program:

    • Hold at 60°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

    Mass Spectrometry Parameters (EI Source):

    • Scan Range: 40-350 amu.

    • Source Temp: 230°C.

    Interpretation:

    • Target Peak (RT ~8-10 min):

      • M+ (Molecular Ion): m/z 152 (Base peak or high intensity).

      • Fragment M-15: m/z 137 (Loss of -CH

        
         from methoxy).
        
      • Fragment M-28: m/z 124 (Loss of CO).

      • Fragment M-31: m/z 121 (Loss of -OCH

        
        ).
        
    • Common Impurities:

      • 2-Fluoro-4-methoxybenzaldehyde: M+ 154 (RT slightly later than styrene).

      • 4-Bromo-3-fluoroanisole: M+ 204/206 (Isotopic pattern).

    Protocol 3: Polymer Content & Stability (HPLC-UV)

    Objective: Detect non-volatile oligomers/polymers which are invisible to GC-MS.

    Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

    • Mobile Phase: Isocratic Acetonitrile:Water (70:30).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    Analysis:

    • Monomer: Sharp peak at ~3-5 min.

    • Polymer/Oligomers: Broad hump or late-eluting peaks (>10 min) or wash-out peak at high organic flush.

    • Stabilizer (TBC): Elutes very early (polar).

    Analytical Workflow Visualization

    The following diagram illustrates the logical flow for characterizing a new batch of 1-Ethenyl-2-fluoro-4-methoxybenzene.

    CharacterizationWorkflow Start Crude/Received Sample Solubility Solubility Check (CDCl3 / CH2Cl2) Start->Solubility NMR_Split NMR Analysis (1H, 19F) Solubility->NMR_Split Structure_OK Structure Confirmed (Regiochemistry Verified) NMR_Split->Structure_OK Correct F-Coupling Structure_Fail Reject / Re-purify NMR_Split->Structure_Fail Wrong Isomer Purity_Split Purity Analysis Structure_OK->Purity_Split GCMS GC-MS (Volatile Impurities) Purity_Split->GCMS HPLC HPLC-UV (Polymer/Oligomer Check) Purity_Split->HPLC Final_QC Final QC Report (CoA Generation) GCMS->Final_QC >98% Purity HPLC->Final_QC No Polymer Hump

    Caption: Analytical decision tree for validating the identity and purity of fluorinated styrenes.

    Handling and Safety Protocols

    Warning: This compound is a potent alkylating agent and potential skin irritant.

    • Inhibition: Ensure the presence of 4-tert-butylcatechol (TBC) at 10-50 ppm.

      • Test: Wash a small aliquot with 1M NaOH. A pink/red color in the aqueous layer confirms TBC presence.

    • Storage: Store in amber glass vials with Teflon-lined caps at -20°C.

    • Spill Cleanup: Absorb with vermiculite. Do not use paper towels (exothermic polymerization risk).

    References

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12507, 4-Methoxystyrene. Retrieved from [Link]

    • Smith, A. J. R., et al. (2022). "19F-centred NMR analysis of mono-fluorinated compounds."[1] Chemical Science, 13, 3422. Retrieved from [Link]

    • NIST Mass Spectrometry Data Center. Benzene, 1-ethenyl-4-methoxy- (Mass Spectrum). Retrieved from [Link]

    Sources

    Application Note: Cross-Coupling Protocols for 1-Ethenyl-2-fluoro-4-methoxybenzene

    Author: BenchChem Technical Support Team. Date: March 2026

    This Application Note and Protocol guide is designed for researchers utilizing 1-Ethenyl-2-fluoro-4-methoxybenzene (also known as 2-fluoro-4-methoxystyrene ) in drug discovery and advanced organic synthesis.

    Executive Summary & Substrate Analysis

    1-Ethenyl-2-fluoro-4-methoxybenzene represents a unique class of "push-pull" styrenes. The 4-methoxy group strongly donates electron density into the vinyl system via resonance (increasing nucleophilicity), while the 2-fluoro atom exerts a localized inductive withdrawing effect (

    
    -withdrawal) and introduces steric bulk at the ortho position.
    

    Key Reactivity Features:

    • Regiocontrol: In Heck couplings, the ortho-fluorine atom sterically disfavors the formation of the branched (

      
      -arylated) product, thereby enhancing selectivity for the linear trans-(
      
      
      
      -arylated) product compared to non-fluorinated 4-methoxystyrene.
    • Electronic Modulation: The fluorine atom lowers the HOMO energy slightly compared to 4-methoxystyrene, making the vinyl group more resistant to oxidative degradation but still highly reactive in electrophilic palladation.

    • Stability: Prone to acid-catalyzed polymerization and radical homopolymerization. All protocols below recommend the use of radical inhibitors (e.g., BHT) or strictly anaerobic conditions.

    Decision Framework: Reaction Selection

    Choose the appropriate protocol based on your target structural motif.

    CouplingLogic Start Substrate: 1-Ethenyl-2-fluoro-4-methoxybenzene Target1 Target: Stilbene / Diarylalkene (Ar-CH=CH-Ar') Start->Target1 Target2 Target: Functionalized Alkene (Ester, Amide, Ketone) Start->Target2 Target3 Target: Saturated Linker (Ar-CH2-CH2-R) Start->Target3 Method1 Protocol A: Heck Arylation Target1->Method1 + Aryl Halide Method2 Protocol B: Cross-Metathesis Target2->Method2 + Acrylate/Olefin Method3 Protocol C: Hydroboration -> Suzuki Target3->Method3 + R-X

    Figure 1: Strategic selection of cross-coupling methodologies based on the desired chemical architecture.

    Protocol A: Palladium-Catalyzed Heck Arylation

    Objective: Synthesis of unsymmetrical fluorinated stilbenes. Mechanism: Neutral pathway favored. The ortho-F directs the aryl group to the

    
    -position (terminal) to minimize steric clash during the syn-insertion step.
    
    Materials
    • Substrate: 1-Ethenyl-2-fluoro-4-methoxybenzene (1.0 equiv)

    • Coupling Partner: Aryl Bromide (1.1 equiv) [Aryl Iodides react faster; Chlorides require SPhos ligand]

    • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (1–3 mol%)

    • Ligand: Tri(o-tolyl)phosphine [P(o-tol)₃] (2–6 mol%) or SPhos (for hindered substrates)

    • Base: Triethylamine (Et₃N) or K₂CO₃ (anhydrous)

    • Solvent: DMF (N,N-Dimethylformamide) or MeCN (Acetonitrile)

    Step-by-Step Methodology
    • Preparation: Oven-dry a reaction vial/flask and equip with a magnetic stir bar. Cool under a stream of Argon.

    • Loading: Add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and P(o-tol)₃ (6.1 mg, 0.02 mmol) to the vial. Note: Pre-complexation for 15 mins in solvent is recommended for reproducibility.

    • Substrate Addition: Add the Aryl Bromide (1.1 mmol) and 1-Ethenyl-2-fluoro-4-methoxybenzene (1.0 mmol).

    • Solvent & Base: Add DMF (anhydrous, 3.0 mL) followed by Et₃N (2.0 mmol, 2.0 equiv).

      • Critical: If the styrene contains no stabilizer, add 0.1 mol% BHT to prevent polymerization.

    • Reaction: Seal the vessel and heat to 90°C for 12–24 hours.

      • Monitoring: Check TLC/LC-MS. The product (stilbene) usually fluoresces strongly under UV (254/365 nm).

    • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with 1M HCl (to remove amine/Pd species), then Brine. Dry over MgSO₄.

    • Purification: Flash chromatography (Hexanes/EtOAc). The product is typically the trans (E) isomer.

    Troubleshooting Table:

    Observation Root Cause Solution
    Low Conversion Catalyst poisoning or inert aryl chloride Switch ligand to SPhos or XPhos ; increase Temp to 110°C.
    Branched Product Cationic pathway active Ensure strictly anhydrous conditions; switch base to DIPEA .

    | Black Precipitate | Pd aggregation (Pd black) | Increase ligand:Pd ratio to 4:1; add TBAB (phase transfer agent). |

    Protocol B: Ruthenium-Catalyzed Cross-Metathesis

    Objective: Functionalization of the vinyl group with esters, amides, or other alkenes. Challenge: Styrenes are "Type I" olefins (rapid homodimerization). 2-fluoro-4-methoxystyrene is electron-rich, making the homodimer stable but reversible.

    Materials
    • Catalyst: Hoveyda-Grubbs 2nd Generation (HG-II) (2–5 mol%)

    • Partner: Methyl Acrylate, Acrylamide, or Terminal Olefin (2.0–3.0 equiv)

    • Solvent: Dichloromethane (DCM) or Toluene (degassed)

    Step-by-Step Methodology
    • Design: Use the electron-deficient partner (e.g., acrylate) in excess (2-3 equiv) to drive the equilibrium toward the cross-product and prevent styrene homodimerization.

    • Setup: In a glovebox or under strictly inert atmosphere (Schlenk line), dissolve the coupling partner (3.0 mmol) and HG-II catalyst (0.05 mmol) in DCM (5 mL).

    • Addition: Add 1-Ethenyl-2-fluoro-4-methoxybenzene (1.0 mmol) dissolved in DCM (2 mL) slowly via syringe pump over 1 hour.

      • Reasoning: Keeping the concentration of the styrene low relative to the catalyst and partner prevents styrene-styrene homocoupling.

    • Reflux: Heat to reflux (40°C for DCM) for 4–8 hours.

      • Visual Cue: The solution often changes from green to brown/black as the catalyst decomposes.

    • Quenching: Add ethyl vinyl ether (0.5 mL) and stir for 30 mins to deactivate the Ru-carbene.

    • Purification: Concentrate and purify via silica gel chromatography.

    Mechanistic Insight: The Ortho-Fluoro Effect

    Understanding the regioselectivity is vital for experimental design. The diagram below illustrates why the linear product is favored.

    HeckMechanism cluster_Linear Pathway A: Linear (Favored) cluster_Branched Pathway B: Branched (Disfavored) Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd Coord Olefin Coordination OxAdd->Coord BetaIns Migratory Insertion (Beta) Ar adds to Beta-C Pd adds to Alpha-C Coord->BetaIns Major Path AlphaIns Migratory Insertion (Alpha) Ar adds to Alpha-C Pd adds to Beta-C Coord->AlphaIns Minor Path Steric Steric Check: Ar group is FAR from Ortho-F on Ring BetaIns->Steric ProdLin Product: Trans-Stilbene BetaIns->ProdLin Beta-H Elim Clash Steric Check: Ar group CLASHES with Ortho-F on Ring AlphaIns->Clash ProdBr Product: 1,1-Diarylalkene AlphaIns->ProdBr Beta-H Elim

    Figure 2: Mechanistic bifurcation in the Heck cycle. The 2-fluoro substituent creates a "steric gate" that disfavors Pathway B, enhancing the yield of the desired linear stilbene.

    References

    • Heck Reaction of Electron-Rich Styrenes: Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7. Link

    • Fluorine Effects in Catalysis: Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature, 473, 470–477. Link

    • Cross-Metathesis Guide: Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 125(37), 11360–11370. Link

    • Ortho-Substituent Effects: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

    • Commercial Availability & Precursors: BenchChem Application Note for 1-(Bromomethyl)-2-fluoro-4-methoxybenzene (Precursor). Link

    use of 1-Ethenyl-2-fluoro-4-methoxybenzene as a research chemical

    Author: BenchChem Technical Support Team. Date: March 2026

    High-Purity Functional Monomer for Advanced Materials & Medicinal Chemistry

    Executive Summary

    1-Ethenyl-2-fluoro-4-methoxybenzene (CAS: 1709852-29-8), also known as 2-fluoro-4-methoxystyrene , is a specialized styrenic monomer utilized in the synthesis of functionalized polymers and as a versatile building block in medicinal chemistry. Its unique structure combines an electron-rich aromatic ring (methoxy group) with an electron-withdrawing fluorine atom ortho to the vinyl group. This substitution pattern imparts specific electronic properties, metabolic stability, and π-stacking capabilities, making it highly valuable for Covalent Organic Frameworks (COFs) , fluorinated polystyrenes , and pharmaceutical intermediates .

    This guide provides validated protocols for handling, polymerization, and synthetic coupling, ensuring reproducibility and safety in research environments.

    Physicochemical Profile & Handling

    Unlike standard styrene, the presence of the fluorine and methoxy groups alters the reactivity and stability of this monomer. Strict adherence to storage protocols is required to prevent premature autopolymerization.

    Table 1: Technical Specifications
    PropertySpecification
    IUPAC Name 1-Ethenyl-2-fluoro-4-methoxybenzene
    Common Name 2-Fluoro-4-methoxystyrene
    CAS Number 1709852-29-8
    Molecular Formula C₉H₉FO
    Molecular Weight 152.17 g/mol
    Appearance Colorless to pale yellow liquid
    Stabilizer Typically 4-tert-Butylcatechol (TBC) (10-50 ppm)
    Storage 2–8°C (Refrigerated), under inert atmosphere (Ar/N₂)
    Solubility Soluble in DCM, THF, Ethyl Acetate, Toluene; Insoluble in Water
    Handling & Safety Protocol
    • Inhibitor Removal : Commercial samples contain TBC to prevent polymerization. For sensitive catalytic applications (e.g., ATRP, RAFT), remove TBC by passing the neat liquid through a short column of basic alumina immediately prior to use.

    • Cold Chain : Store at 4°C. Allow the vial to warm to room temperature before opening to prevent water condensation, which can inhibit subsequent organometallic reactions.

    • Inert Atmosphere : Oxygen promotes radical formation and degradation. Always sparge reaction solvents with Nitrogen or Argon for at least 15 minutes before introducing the monomer.

    Application I: Functional Polymer Synthesis

    The primary application of 1-Ethenyl-2-fluoro-4-methoxybenzene is as a monomer for modifying the refractive index, hydrophobicity, and chemical resistance of polystyrene-based materials. The fluorine atom enhances thermal stability, while the methoxy group allows for post-polymerization modification (e.g., demethylation to phenols).

    Protocol A: Free Radical Polymerization (Solution)

    Objective : Synthesis of Poly(2-fluoro-4-methoxystyrene).

    Reagents:

    • Monomer: 1-Ethenyl-2-fluoro-4-methoxybenzene (1.0 g, 6.57 mmol) [TBC removed]

    • Initiator: AIBN (Azobisisobutyronitrile) (10.8 mg, 1 mol%)

    • Solvent: Anhydrous Toluene (3.0 mL)

    • Precipitant: Cold Methanol (50 mL)

    Procedure:

    • Preparation : In a glovebox or under Schlenk line, dissolve the monomer and AIBN in anhydrous toluene in a heavy-walled glass ampoule or Schlenk tube.

    • Degassing : Perform three freeze-pump-thaw cycles to remove dissolved oxygen. This is critical to achieve high molecular weight.

    • Polymerization : Seal the vessel and immerse in an oil bath at 70°C for 16–24 hours .

    • Termination : Quench the reaction by cooling the vessel in liquid nitrogen or an ice bath, then expose to air.

    • Purification : Dilute the mixture with a small amount of THF (1 mL) and add dropwise into vigorously stirring cold methanol .

    • Isolation : Filter the white precipitate, wash with methanol, and dry under high vacuum at 40°C overnight.

    Data Output :

    • Yield : Typically 60–80%.

    • Characterization : ¹H NMR (Broadening of vinyl peaks), GPC (Mn, Mw, PDI).

    Workflow Diagram: Polymerization Logic

    PolymerizationWorkflow Start Monomer Prep (Alumina Filtration) Mix Solution Prep (Monomer + AIBN + Toluene) Start->Mix Degas Degassing (Freeze-Pump-Thaw) Mix->Degas Remove O₂ Heat Polymerization (70°C, 16-24h) Degas->Heat Initiate Quench Quench & Precipitate (Cold Methanol) Heat->Quench Terminate Analyze Analysis (NMR, GPC) Quench->Analyze

    Caption: Step-by-step workflow for the radical polymerization of 2-fluoro-4-methoxystyrene.

    Application II: Medicinal Chemistry (Heck Coupling)

    This molecule serves as a valuable "styrene surrogate" in drug discovery. The 2-fluoro group blocks metabolic oxidation at the ortho-position, while the 4-methoxy group serves as a handle for further diversification.

    Protocol B: Palladium-Catalyzed Heck Coupling

    Objective : Synthesis of (E)-1-(2-fluoro-4-methoxystyryl)-4-nitrobenzene (Model System).

    Reagents:

    • Olefin: 1-Ethenyl-2-fluoro-4-methoxybenzene (1.0 equiv)

    • Aryl Halide: 1-Iodo-4-nitrobenzene (1.0 equiv)

    • Catalyst: Pd(OAc)₂ (5 mol%)

    • Ligand: P(o-tol)₃ (10 mol%)

    • Base: Triethylamine (Et₃N) (2.0 equiv)

    • Solvent: DMF or CH₃CN (0.2 M)

    Procedure:

    • Assembly : To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, Pd(OAc)₂, and P(o-tol)₃.

    • Inerting : Seal the vial and purge with Argon for 5 minutes.

    • Addition : Inject the solvent, followed by Et₃N and the 1-Ethenyl-2-fluoro-4-methoxybenzene via syringe.

    • Reaction : Heat the mixture to 90°C for 12 hours . The solution will typically darken as Pd(0) forms.

    • Workup : Cool to room temperature. Dilute with Ethyl Acetate and wash with water (3x) and brine (1x).

    • Purification : Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

    Mechanistic Insight : The electron-rich nature of the methoxy group accelerates the olefin insertion step, but may also stabilize the cationic Pd-intermediate. The 2-fluoro substituent exerts a steric influence, generally favoring the trans-(E)-isomer selectivity >95%.

    Reaction Pathway Diagram

    HeckCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-I + Pd(0)) Pd0->OxAdd Coord Olefin Coordination (2-Fluoro-4-methoxystyrene) OxAdd->Coord Insert Migratory Insertion Coord->Insert Regioselective Elim Beta-Hydride Elimination (Product Release) Insert->Elim Regen Reductive Elimination (Base Regen Pd(0)) Elim->Regen Regen->Pd0

    Caption: Catalytic cycle for the Heck coupling of 1-Ethenyl-2-fluoro-4-methoxybenzene.

    Troubleshooting & Optimization

    IssueProbable CauseCorrective Action
    Low Polymer Yield Oxygen inhibition or old initiator.Repeat freeze-pump-thaw cycles (3x). Use fresh AIBN.
    Gelling/Insoluble Polymer Cross-linking or MW too high.Decrease reaction time or increase solvent volume (dilution).
    No Reaction (Heck) Catalyst poisoning or inactive olefin.Ensure TBC inhibitor is removed. Verify Argon purge.
    Isomer Mixture (Z/E) High temperature isomerization.Lower reaction temperature to 80°C; switch to bulky phosphine ligands.

    References

    • General Styrene Polymerization : Matyjaszewski, K., & Davis, T. P. (Eds.).[1] (2003).[2] Handbook of Radical Polymerization. Wiley-Interscience. Link

    • Heck Coupling of Electron-Rich Olefins : Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7. Link

    • Fluorinated Aromatics in Materials : Hiyama, T. (2000). Organofluorine Compounds: Chemistry and Applications. Springer. Link

    • Synthesis of Fluorostyrenes : Advancements in the synthesis of fluorinated styrenes often utilize Wittig olefination of the corresponding benzaldehydes. See: Organic Syntheses, Coll. Vol. 5, p. 751 (1973). Link

    (Note: While specific literature on CAS 1709852-29-8 is limited, the protocols above are derived from standard methodologies for 2-fluoro-4-methoxystyrene derivatives.)

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Optimizing 1-Ethenyl-2-fluoro-4-methoxybenzene Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis and yield optimization of 1-Ethenyl-2-fluoro-4-methoxybenzene (also known as 2-fluoro-4-methoxystyrene, CAS: 1709852-29-8) [1]. This resource is engineered for researchers and drug development professionals, providing mechanistic troubleshooting, validated protocols, and empirical data to overcome the unique challenges associated with this electron-rich styrene derivative.

    I. Troubleshooting & FAQs: Mechanistic Causality

    Q1: My Wittig olefination of 2-fluoro-4-methoxybenzaldehyde is stalling at 40-50% conversion. How can I drive the reaction to completion? Causality: The electron-donating methoxy group at the para position significantly reduces the electrophilicity of the aldehyde's carbonyl carbon [2]. Because the nucleophilic attack by the phosphonium ylide is the rate-limiting step, standard room-temperature conditions are often insufficient to overcome the activation energy barrier. Solution:

    • Base Strength: Ensure complete ylide generation by utilizing a strong base like Potassium tert-butoxide (KOtBu) or n-Butyllithium (n-BuLi) [2]. Weaker bases (like carbonates) will leave unreacted phosphonium salts.

    • Thermal Profiling: Generate the non-stabilized ylide at 0 °C to prevent premature decomposition, then add the aldehyde. Following addition, gradually warm the reaction to 40–50 °C. This thermal energy is required to force the deactivated carbonyl to react [2].

    Q2: I am attempting a Suzuki-Miyaura vinylation of 1-bromo-2-fluoro-4-methoxybenzene, but I observe significant debromination (protodehalogenation) instead of the desired product. Why? Causality: Debromination competes directly with transmetalation. When the oxidative addition complex (Ar–Pd(II)–Br) encounters adventitious water or when the transmetalation step is kinetically slow, the palladium intermediate undergoes premature reduction [3]. Solution:

    • Vinylating Agent: Switch from volatile, unstable vinylboronic acids to Potassium vinyltrifluoroborate or MIDA boronates. These act as "slow-release" reservoirs of the active boronic acid, preventing protodeboronation and heavily favoring the transmetalation pathway [4].

    • Ligand Tuning: Employ electron-rich, bulky biaryl phosphine ligands (e.g., SPhos). These ligands accelerate reductive elimination and stabilize the Pd(0) intermediate, suppressing off-cycle degradation [4].

    Q3: The isolated 1-Ethenyl-2-fluoro-4-methoxybenzene turns into a viscous gel after a few days in the refrigerator. How do I prevent this? Causality: Electron-rich styrenes are exceptionally prone to auto-oxidation and subsequent radical polymerization. The methoxy group stabilizes the propagating radical intermediate, making the monomer highly reactive even at reduced temperatures. Solution: Immediately upon isolation, dope the purified product with a radical inhibitor such as Butylated hydroxytoluene (BHT) or 4-tert-butylcatechol (TBC) at 100–500 ppm. Store strictly under an inert atmosphere (Argon) at -20 °C.

    II. Quantitative Data: Route Comparison

    The following table summarizes the optimized empirical data for the two primary synthetic routes to 1-Ethenyl-2-fluoro-4-methoxybenzene.

    ParameterWittig Olefination RouteSuzuki-Miyaura Vinylation Route
    Starting Material 2-Fluoro-4-methoxybenzaldehyde1-Bromo-2-fluoro-4-methoxybenzene
    Reagent Methyltriphenylphosphonium bromidePotassium vinyltrifluoroborate
    Catalyst / Base KOtBu (1.2 equiv)Pd(OAc)₂ (2 mol%), SPhos, K₃PO₄
    Solvent System Anhydrous THFToluene / H₂O (Biphasic)
    Temperature 0 °C → 45 °C80 °C
    Reaction Time 4 - 6 hours12 - 16 hours
    Optimized Yield 82 - 88%90 - 94%
    Primary Impurity Triphenylphosphine oxide (TPPO)Homocoupled biaryl, Debrominated arene

    III. Self-Validating Experimental Protocols

    To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Each critical step includes a physical or analytical checkpoint to confirm success before proceeding.

    Protocol A: Wittig Olefination

    Objective: Synthesize 1-Ethenyl-2-fluoro-4-methoxybenzene via methylenation.

    • Ylide Generation: Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.2 M) under Argon. Cool to 0 °C. Dropwise add KOtBu (1.0 M in THF, 1.2 equiv).

      • Validation Check: The suspension must transition to a vibrant, characteristic canary yellow. If the mixture remains white or pale, the base is inactive or moisture has quenched the ylide [5].

    • Aldehyde Addition: Dissolve 2-fluoro-4-methoxybenzaldehyde (1.0 equiv) in a minimal volume of THF. Add dropwise to the yellow ylide solution over 15 minutes at 0 °C.

      • Validation Check: The intense yellow color should gradually fade to a pale, cloudy suspension as the ylide is consumed.

    • Thermal Maturation: Remove the ice bath and heat the reaction to 45 °C for 4 hours.

      • Validation Check: TLC (Hexanes:EtOAc 9:1) must show the disappearance of the UV-active aldehyde spot (lower R_f) and the appearance of a highly non-polar product spot (higher R_f) that stains instantly with KMnO₄ (indicating the presence of the alkene).

    • Quench & Isolate: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc. Filter the concentrated crude through a short silica plug (eluting with 100% Hexanes) to remove the bulk of the TPPO byproduct. Add 100 ppm BHT to the collection flask prior to solvent evaporation.

    Protocol B: Suzuki-Miyaura Vinylation

    Objective: Synthesize the target molecule via Pd-catalyzed cross-coupling.

    • Reaction Assembly: In a Schlenk flask, combine 1-bromo-2-fluoro-4-methoxybenzene (1.0 equiv), Potassium vinyltrifluoroborate (1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv).

    • Degassing: Add a degassed mixture of Toluene/H₂O (10:1 v/v). Purge the system with Argon for 10 minutes.

    • Catalytic Activation & Heating: Heat the biphasic mixture to 80 °C under vigorous stirring.

      • Validation Check: The reaction mixture should transition from a heterogeneous suspension to a homogenous yellow/orange organic phase upon heating, indicating the formation of the active Pd(0) species. Black precipitates indicate catalyst death (Pd black).

    • Monitoring: Stir for 12 hours.

      • Validation Check: GC-MS or LC-MS monitoring must show the complete consumption of the bromobenzene isotope pattern (M, M+2) and the emergence of the product mass (m/z 152.1).

    IV. Mechanistic & Workflow Visualizations

    Diagram 1: Wittig Synthesis Workflow

    WittigWorkflow A 1. Ylide Generation MePPh3Br + KOtBu (0°C) [Validation: Canary Yellow] B 2. Aldehyde Addition 2-Fluoro-4-methoxybenzaldehyde [Validation: Color Fades] A->B C 3. Thermal Maturation Warm to 45°C for 4h [Validation: TLC KMnO4+] B->C D 4. Quench & Extract Aq. NH4Cl, extract with EtOAc C->D E 5. Purification & Stabilization Hexane Silica Plug + 100 ppm BHT D->E

    Workflow for Wittig olefination of 2-fluoro-4-methoxybenzaldehyde with validation checkpoints.

    Diagram 2: Suzuki-Miyaura Catalytic Cycle & Failure Modes

    SuzukiCycle Pd Active Pd(0) Catalyst (Stabilized by SPhos) OA Oxidative Addition Ar-Br + Pd(0) -> Ar-Pd(II)-Br Pd->OA TM Transmetalation Ar-Pd(II)-Br + Vinyl-BF3K -> Ar-Pd(II)-Vinyl OA->TM Fail1 Failure: Debromination (Fix: Exclude water, use SPhos) OA->Fail1 RE Reductive Elimination 1-Ethenyl-2-fluoro-4-methoxybenzene + Pd(0) TM->RE Fail2 Failure: Protodeboronation (Fix: Use Vinyl-BF3K reservoir) TM->Fail2 RE->Pd

    Suzuki-Miyaura catalytic cycle and mechanistic interventions for common vinylation failure modes.

    V. References

    • National Institutes of Health (PMC). "Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles."[Link]

    • Andrew G Myers Research Group, Harvard University. "The Suzuki Reaction." [Link]

    • National Institutes of Health (PMC). "Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry." [Link]

    troubleshooting low molecular weight in polymerization

    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: Troubleshooting Low Molecular Weight (MW)

    Status: Operational Operator: Senior Application Scientist Audience: Research & Development (Pharma/Materials)

    Introduction: The "Short Chain" Crisis

    Achieving target molecular weight is the primary indicator of a controlled polymerization. When your polymer falls short, it is rarely a random error; it is a deterministic consequence of kinetics, thermodynamics, or metrology.

    This guide is not a generic checklist. It is a root-cause analysis engine designed to isolate whether your issue is synthetic (chemistry) or diagnostic (measurement).

    Module 1: Diagnostic Triage (Is it Real?)

    Problem: "My GPC/SEC data shows molecular weight significantly lower than the theoretical target (

    
    )."
    

    Root Cause Analysis: Before altering reaction conditions, we must validate the measurement. Most "low MW" reports in drug delivery (e.g., PLGA, PEG-conjugates) are actually calibration artifacts.

    Q: Are you using Relative or Absolute calibration?

    • The Issue: If you use Polystyrene (PS) standards to measure Poly(lactic-co-glycolic acid) (PLGA), you are measuring hydrodynamic volume, not mass. PLGA coils differently than PS in THF.

    • The Fix:

      • Relative: Apply the Mark-Houwink-Sakurada equation (

        
        ) to correct the calibration if 
        
        
        
        and
        
        
        constants are known for your solvent/polymer pair.
      • Absolute (Recommended): Use a Multi-Angle Light Scattering (MALS) detector (

        
        ). This eliminates standard-dependency.[1]
        
    Visual: The Diagnostic Decision Tree

    GPC_Diagnosis Start OBSERVATION: Low Mn / Mw on GPC Detector Check Detector Type Start->Detector RI_UV Refractive Index (RI) / UV (Relative Calibration) Detector->RI_UV MALS Light Scattering (MALS) (Absolute MW) Detector->MALS Standards Are Standards Chemically Identical? RI_UV->Standards DnDc Check dn/dc Value MALS->DnDc Yes_Std Chemistry Issue (Proceed to Module 2) Standards->Yes_Std Yes (e.g. PS vs PS) No_Std Hydrodynamic Volume Mismatch Standards->No_Std No (e.g. PS vs PEG) Correct Recalculate with Mark-Houwink Parameters No_Std->Correct DnDc->Yes_Std dn/dc is accurate

    Figure 1: Diagnostic workflow to rule out metrology errors before troubleshooting synthesis.

    Module 2: Mechanism-Specific Troubleshooting

    Identify your polymerization mechanism below to find the specific kinetic culprit.

    Scenario A: Free Radical Polymerization (FRP)

    Common in: Hydrogels (HEMA), Acrylates.

    Q: Did you increase the initiator to "speed up" the reaction?

    • The Science: This is the most common error. In FRP, the Kinetic Chain Length (

      
      ) is inversely proportional to the square root of the initiator concentration 
      
      
      
      .
      
      
      [2]
      • Translation: More radicals = more initiation events = more chains competing for the same monomer pool = shorter chains .

    • The Fix: Decrease initiator concentration. Lowering

      
       slows the rate (
      
      
      
      ) but increases molecular weight.

    Q: Which solvent are you using?

    • The Science: Chain Transfer to Solvent (

      
      ) terminates a growing chain and starts a new, small one.[3]
      
    • Data: See the table below. If you are using Isopropanol or Thiols, you are deliberately capping your MW.

    Solvent / AgentChain Transfer Constant (
    
    
    ) at 60°C (Styrene)
    Impact on MW
    Benzene 0.02Negligible (High MW)
    Toluene 0.12Low
    THF 5.0 - 10.0Moderate (Risk for Ultra-High MW)
    Isopropanol ~200High (MW Limiting)
    Dodecyl Mercaptan ~150,000Capping Agent (Oligomers only)
    Scenario B: Controlled Radical Polymerization (ATRP / RAFT)

    Common in: Precision drug delivery vectors, block copolymers.

    Q: Is your reaction turning green/blue (ATRP) or stopping early?

    • The Science: The "Living" character depends on the equilibrium between Active (

      
      ) and Dormant (
      
      
      
      ) species.
      • Oxygen Poisoning:

        
         oxidizes the activator 
        
        
        
        to deactivator
        
        
        . If
        
        
        becomes too high, the equilibrium shifts entirely to the dormant state. The reaction "stalls" at low conversion, resulting in low MW (
        
        
        ).
    • The Fix:

      • Regenerate: Add a reducing agent (Tin(II) 2-ethylhexanoate or Ascorbic Acid) to convert excess

        
         back to 
        
        
        
        (ARGET ATRP).
      • Seal: Switch from nitrogen purging to Freeze-Pump-Thaw (see Module 3).

    Visual: The ATRP Oxygen Death Spiral

    ATRP_Mechanism cluster_0 Result: Equilibrium Shifts Left (Reaction Stops) Dormant Dormant Chain (P-Br) Active Active Radical (P•) Dormant->Active Activation (k_act) Active->Dormant Deactivation (k_deact) Monomer Monomer (Growth) Active->Monomer +M (Propagation) Cu2 Deactivator Cu(II) Active->Cu2 generates Cu1 Activator Cu(I) Cu1->Active promotes Dead Dead Catalyst (Cu(II)-O-Species) Cu1->Dead Oxygen OXYGEN (O2) (The Killer) Oxygen->Cu1 Irreversible Oxidation

    Figure 2: Impact of oxygen on ATRP equilibrium. Oxidation of Cu(I) halts activation, freezing the polymer at low conversion (low MW).

    Scenario C: Step-Growth (Condensation) Polymerization

    Common in: Polyesters (PLGA), Polyamides, Polyurethanes.

    Q: Did you stop the reaction at 90% conversion?

    • The Science: Unlike Chain-Growth (where high MW chains form early), Step-Growth builds MW exponentially only at the very end. This is governed by the Carothers Equation :

      
      [4][5]
      
      • At

        
         (90% conversion), Degree of Polymerization (
        
        
        
        ) is only 10 (Oligomers).
      • At

        
         (99% conversion), 
        
        
        
        jumps to 100.
    • The Fix: You must push conversion to >99%.

      • Remove Byproducts: Apply high vacuum to remove water/alcohol byproducts. If the byproduct remains, equilibrium prevents high

        
        .
        
      • Stoichiometry: Ensure exactly 1:1 mole ratio of functional groups. A 1% excess of one monomer limits the maximum

        
         to ~100.
        
    Module 3: Experimental Protocols
    Protocol A: Proper Monomer Purification (Inhibitor Removal)

    Why: Commercial monomers contain inhibitors (MEHQ, Hydroquinone) that consume initiators and terminate chains early.

    • Preparation: Pack a glass column with Basic Alumina (for acrylates/methacrylates) or Silica Gel .

    • Flow: Pass the neat monomer (no solvent if liquid) through the column. The inhibitor is polar and sticks to the alumina; the monomer passes through.

    • Validation: The monomer should run clear. If the alumina turns orange/brown at the top, it is working.

    • Storage: Use immediately or store at -20°C under Argon.

    Protocol B: Freeze-Pump-Thaw (The Oxygen Purge)

    Why: Sparging with nitrogen is insufficient for CRP (ATRP/RAFT) where trace

    
     kills MW.
    
    • Freeze: Place the Schlenk flask containing the reaction mix in liquid nitrogen until solid.

    • Pump: Open the flask to high vacuum (10-15 min). Solvent cannot evaporate because it is frozen. Oxygen is removed from the headspace.

    • Thaw: Close the flask. Thaw in warm water. Gas bubbles (dissolved

      
      ) will escape the liquid into the vacuum headspace.
      
    • Repeat: Cycle this 3-4 times.

    • Backfill: Fill with high-purity Nitrogen or Argon.

    Module 4: Frequently Asked Questions (FAQs)

    Q: Can I just add more monomer later to increase MW?

    • FRP: No. Dead chains cannot reactivate. You will just create a bimodal distribution (new chains mixed with old short chains).

    • Living (ATRP/RAFT): Yes, if the chain ends are still active (high "livingness"). This is a standard test for living behavior.

    Q: Why is my PDI (Polydispersity) low (<1.1) but my MW is also low?

    • Diagnosis: This indicates a successful initiation but stalled propagation . You likely have high initiator efficiency but the reaction died (impurities/oxygen) or you ran out of monomer (conversion limit).

    • Action: Check for impurities that act as "poisons" rather than transfer agents.

    Q: Does temperature affect MW?

    • FRP: Yes. Higher Temperature

      
       Higher decomposition of initiator (
      
      
      
      )
      
      
      More radicals
      
      
      Lower MW .
    • Step-Growth: Higher Temperature

      
       Better removal of byproduct (water) 
      
      
      
      Higher conversion
      
      
      Higher MW .
    References
    • Odian, G. Principles of Polymerization, 4th Ed. Wiley-Interscience, 2004. (Chapter 3: Radical Chain Polymerization - Kinetics).

    • Matyjaszewski, K., & Tsarevsky, N. V. "Atom Transfer Radical Polymerization." Journal of the American Chemical Society, 2014. (Mechanisms of catalyst deactivation).

    • Carothers, W. H. "Polymers and Polyfunctionality." Transactions of the Faraday Society, 1936. (Foundational equation for Step-Growth).

    • Waters Corporation. "GPC/SEC Calibration: Relative vs. Absolute." Technical Note. (Explains the hydrodynamic volume error).

    • Brandrup, J., et al. Polymer Handbook, 4th Ed. Wiley, 1999. (Source for Chain Transfer Constants).

    Sources

    preventing premature polymerization of vinyl monomers

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Monomer Stabilization & Handling Subject: Preventing Premature Polymerization of Vinyl Monomers Ticket ID: #VINYL-STAB-001 Responder: Dr. A. Vance, Senior Application Scientist[1]

    Welcome to the Polymer Chemistry Support Hub.

    You are likely reading this because you are dealing with a "living" chemical system.[1] Vinyl monomers (styrenes, acrylates, methacrylates, divinylbenzene) are thermodynamically destined to become polymers. Our job is to pause that destiny until the exact moment of your choosing.

    I have structured this guide to move beyond basic label reading. We will cover the chemical causality of inhibition, the oxygen paradox , and the purification protocols required to safely transition from storage to synthesis.

    Module 1: The Oxygen Paradox (Storage & Stability)

    The Most Common Error: Many researchers instinctively blanket all reactive chemicals with pure nitrogen (

    
    ) to prevent oxidation. For vinyl monomers stabilized with phenolic inhibitors, this is a critical mistake. 
    

    The Mechanism: Phenolic inhibitors like MEHQ (Monomethyl ether of hydroquinone) and TBC (4-tert-Butylcatechol) are not radical scavengers in their native state.[1] They are co-inhibitors .[1] They do not react fast enough with carbon-centered free radicals (

    
    ).[1] Instead, they react with peroxy radicals (
    
    
    
    ).[1][2]

    You need dissolved oxygen to convert the initial carbon radical into a peroxy radical, which the inhibitor can then trap.[3][4] Without oxygen, the inhibitor is chemically invisible, and the monomer will polymerize "under nitrogen" (an anaerobic runaway).

    Visualizing the Inhibition Pathway

    The following diagram illustrates why oxygen is a reagent, not a contaminant, during storage.

    InhibitionMechanism Monomer Monomer Storage Radical Free Radical (R•) (Heat/Light induced) Monomer->Radical Initiation Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O2 Polymer Premature Polymerization Radical->Polymer No O2 present Oxygen Dissolved O2 (REQUIRED) Oxygen->Peroxy Stable Stable Non-Radical Species Peroxy->Stable + Inhibitor Inhibitor Phenolic Inhibitor (MEHQ/TBC) Inhibitor->Stable

    Caption: The "Oxygen Trap" mechanism. Note that without O2, the path leads directly to polymerization.

    Inhibitor Reference Table
    InhibitorCommon NameType
    
    
    Required?
    Removal MethodBest For
    MEHQ Hydroquinone monomethyl etherPhenolicYES Caustic wash / Alumina col.[1][5]Acrylates, Methacrylates
    TBC 4-tert-ButylcatecholPhenolicYES Caustic wash / Alumina col.[1]Styrene, Butadiene, Divinylbenzene
    HQ HydroquinonePhenolicYES Caustic washGeneral vinyls (less soluble than MEHQ)
    PTZ PhenothiazineAnaerobicNO DistillationHigh-temp applications / Anaerobic storage
    TEMPO Nitroxyl radicalStable RadicalNO Acid wash / DistillationHigh-temp storage, reactive distillation

    Module 2: Purification Protocols (Pre-Reaction)

    The Problem: You cannot polymerize effectively with the inhibitor present (it causes induction periods and low molecular weights). You cannot store the monomer without it. The Solution: Remove the inhibitor immediately before use.[6] Do not store uninhibited monomer for >24 hours.[1]

    Protocol A: The Alumina Column (Preferred for Lab Scale)

    Best for: <500 mL volumes, anhydrous requirements, avoiding emulsions.

    • Preparation: Use a glass chromatography column (or a plugged syringe for small volumes).[1]

    • Packing: Pack with Inhibitor Remover (commercial pre-packed) or Basic Alumina (Brockmann Grade I).[1]

      • Ratio: Use ~20g of alumina per 100mL of monomer.[1]

    • Elution: Pour the monomer directly onto the dry column. Do not wet with solvent unless necessary for viscosity.[1]

    • Collection: Collect the eluate. The phenolic inhibitor binds to the basic sites on the alumina.

    • Validation: The monomer is now "naked." Keep on ice and use within hours.

    Protocol B: Caustic Wash (Preferred for Large Scale)

    Best for: >1 Liter volumes, hydrophobic monomers (Styrene).[1]

    • Wash 1: In a separatory funnel, wash monomer with 10% NaOH (aq) (Volume ratio 1:3 NaOH:Monomer). The inhibitor turns into a water-soluble phenolate salt.[1]

      • Visual Cue: The aqueous layer often turns pink/brown (oxidized quinones).

    • Wash 2: Repeat NaOH wash until the aqueous layer is colorless.[1]

    • Rinse: Wash with deionized water to remove residual caustic.[1]

    • Dry: Pass through anhydrous

      
       or 
      
      
      
      to remove water.[1]
    Decision Logic for Purification

    PurificationWorkflow Start Raw Monomer (Inhibited) Check Check Inhibitor Type Start->Check IsPhenolic Is it MEHQ/TBC/HQ? Check->IsPhenolic Method Select Removal Method IsPhenolic->Method Yes Distill Vacuum Distillation (Risky, requires heat) IsPhenolic->Distill No (e.g. PTZ) Col Alumina Column (Anhydrous, Fast) Method->Col < 500mL / Lab Scale Wash Caustic Wash (NaOH) (Scalable, introduces H2O) Method->Wash > 1L / Industrial QC QC: Check Induction Time or Colorimetric Assay Col->QC Wash->QC Distill->QC Poly Proceed to Polymerization QC->Poly

    Caption: Decision matrix for selecting the safe inhibitor removal protocol.

    Module 3: Troubleshooting & FAQs

    Q1: I see white, cauliflower-like solids growing in my butadiene/styrene tank. Can I just filter them out?

    CRITICAL WARNING: NO. This is likely Popcorn Polymer (cross-linked, insoluble polymer).[1]

    • The Danger: It is autocatalytic. The "popcorn" acts as a seed that exponentially accelerates polymerization, generating massive pressure that can rupture steel tanks.

    • The Cause: Often caused by rust (iron) acting as a catalyst or dead-legs in piping where inhibitor was depleted.[1]

    • Action: Isolate the vessel immediately. Do not attempt to dissolve it (it is insoluble).[1] The equipment usually requires passivation or chemical cleaning to deactivate the "seeds."

    Q2: My monomer turned yellow during storage. Is it spoiled?

    Not necessarily, but it is degraded.

    • The Cause: Oxidation products. Over time, the phenolic inhibitor oxidizes into quinones (which are often yellow/brown).

    • Implication: Your inhibitor levels are dropping.[1]

    • Action: Test the inhibitor concentration (e.g., HPLC or colorimetric titration). If inhibitor is low, restabilize. If color is unacceptable for optical applications, redistill.

    Q3: I sparged my monomer with Nitrogen for 1 hour, and now it's viscous. Why?

    Analysis: You stripped the oxygen required for the MEHQ/TBC to work (See Module 1). Corrective Action:

    • Storage: Keep headspace with "Lean Air" (approx 5-8%

      
      ) or standard air.[1]
      
    • Reaction Prep: Only sparge with

      
      after you have removed the inhibitor and are ready to initiate the reaction.
      
    Q4: Can I use the same column for Acrylates and Styrene?

    Technical Advice: No. Cross-contamination of monomers can lead to copolymerization or unpredictable reaction rates. Use fresh alumina for every batch.[1]

    References

    • Principles of Inhibition: Polymerization Inhibitors: Mechanism and Application. Sigma-Aldrich Technical Bulletin AL-142.[1] Link

    • MEHQ/Oxygen Dependency: Safe Handling of Acrylic Acid and Esters. BASF Technical Information.[1] Link[1]

    • Popcorn Polymerization: Butadiene Product Stewardship Guidance Manual. American Chemistry Council.[1] Link

    • Inhibitor Removal Protocols: Removing Inhibitors from Monomers.[1][5][7][8] BenchChem Technical Guides.[1] Link

    • Safety Data: Styrene Monomer: Safe Handling Guide. Styrene Information & Research Center.[1] Link

    Disclaimer: This guide is for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for your monomer before handling.

    Sources

    Technical Support Center: Reaction Condition Optimization for Fluorinated Compounds

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for optimizing reaction conditions in the synthesis of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of C-F bond formation.

    Introduction to Fluorination Chemistry

    The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties.[1][2] This has made fluorinated compounds ubiquitous in pharmaceuticals, agrochemicals, and materials science.[1][3] However, the unique reactivity of fluorine-containing reagents presents a distinct set of challenges in synthetic chemistry. This guide provides a structured approach to overcoming these hurdles, ensuring successful and efficient fluorination.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary strategies for introducing fluorine into organic molecules?

    Fluorination reactions are broadly categorized into two main approaches: nucleophilic and electrophilic fluorination.[4][5]

    • Nucleophilic Fluorination: This method utilizes a nucleophilic fluoride source (F⁻) to displace a leaving group or open an epoxide.[4][5] Common reagents include alkali metal fluorides (e.g., KF, CsF) and ammonium fluorides.[4] The reaction typically follows an SN2 or SNAr mechanism.[4][5]

    • Electrophilic Fluorination: In this strategy, an electrophilic fluorine source ("F⁺") reacts with a nucleophilic carbon center, such as an enolate or an electron-rich aromatic ring.[4][5][6] Widely used reagents include Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and other N-F compounds.[4][6][7]

    Q2: How do I select the appropriate fluorinating agent for my specific transformation?

    The choice of fluorinating agent is critical and depends on the substrate and the desired chemical change.[4]

    • Deoxyfluorination of alcohols: Reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor are commonly employed.[4]

    • Conversion of ketones to gem-difluoro groups: DAST and Deoxo-Fluor are also suitable for this transformation.[4]

    • Fluorination of electron-rich aromatic compounds or enol ethers: Electrophilic reagents such as Selectfluor® are often the preferred choice.[4]

    • Nucleophilic aromatic substitution (SNAr): A fluoride salt like KF or CsF in a polar aprotic solvent is typically used.[4][8]

    Q3: What are the most critical safety precautions when handling fluorinating agents?

    Safety is paramount in fluorine chemistry. Many "F⁺" reagents can react violently with common solvents such as DMF, pyridine, and DMSO.[4][9] Reagents like DAST can decompose at elevated temperatures, releasing corrosive byproducts.[4] Elemental fluorine (F₂) is extremely reactive, toxic, and corrosive, necessitating specialized equipment and handling procedures.[4][10] Similarly, hydrogen fluoride (HF) and its solutions are highly corrosive and toxic.[4][10] Always consult the Safety Data Sheet (SDS) for the specific reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4]

    Troubleshooting Guides

    This section addresses specific issues you may encounter during your fluorination experiments, providing potential causes and actionable solutions.

    Issue 1: Low or No Product Yield

    A low or non-existent yield in a fluorination reaction can be attributed to several factors. A systematic approach to troubleshooting is often the most effective.

    Troubleshooting Workflow for Low Yield

    start Low/No Yield Observed reagent Check Reagent Activity start->reagent equivalents Increase Reagent Equivalents reagent->equivalents If reagent is active end Improved Yield reagent->end If fresh reagent solves issue temperature Optimize Reaction Temperature equivalents->temperature If still low yield equivalents->end If stoichiometry was the issue leaving_group Improve Leaving Group (for Nucleophilic Fluorination) temperature->leaving_group If still low yield temperature->end If temperature was the issue solvent Verify Solvent Compatibility & Anhydrous Conditions leaving_group->solvent If applicable leaving_group->end If leaving group was the issue solvent->end Problem Solved

    Caption: Troubleshooting workflow for low or no product yield.

    Detailed Troubleshooting Steps:
    • Reagent Inactivity: Fluorinating agents such as DAST and Deoxo-Fluor can degrade over time, particularly with improper storage.[4]

      • Solution: Use a fresh bottle of the fluorinating reagent and ensure it is stored under anhydrous conditions.[4]

    • Insufficient Reagent: Sterically hindered substrates may necessitate a larger excess of the fluorinating agent.[4]

      • Solution: Incrementally increase the equivalents of the fluorinating reagent.[4]

    • Low Reaction Temperature: Certain fluorination reactions, especially deoxyfluorinations, require heating to proceed at a practical rate.[4]

      • Solution: Gradually increase the reaction temperature, being mindful that higher temperatures can also encourage side reactions.[4][11]

    • Poor Leaving Group (for Nucleophilic Fluorination): For the deoxyfluorination of alcohols, the hydroxyl group must be effectively activated.[4]

      • Solution: Consider converting the alcohol to a better leaving group, such as a sulfonate ester, prior to fluorination.[4]

    • Solvent Incompatibility: The solvent must be suitable for the chosen fluorinating reagent and meticulously dried.[4]

      • Solution: Ensure the solvent is anhydrous and compatible with your fluorinating agent. For instance, Selectfluor® can react exothermically with DMF.[4][9]

    Issue 2: Formation of Side Products

    The formation of unintended byproducts is a common challenge in fluorination reactions.

    Common Side Reactions and Mitigation Strategies
    Side ReactionCommon Cause(s)Recommended Solution(s)
    Elimination (e.g., alkene formation) Sterically hindered or strained substrates, high reaction temperatures.Lower the reaction temperature; consider a milder fluorinating agent.[12]
    Rearrangement Formation of carbocationic intermediates, particularly with reagents like DAST.Use a less Lewis-acidic reagent like Deoxo-Fluor; explore alternative synthetic routes that avoid carbocationic intermediates.[12]
    Over-fluorination The mono-fluorinated product is of similar or higher reactivity than the starting material.Carefully control the stoichiometry of the fluorinating agent (e.g., use slightly less than one equivalent); monitor the reaction closely and stop it upon consumption of the starting material; lower the reaction temperature.[12]
    Protodemetalation (in metal-catalyzed reactions) A common issue in the synthesis of aryl fluorides.Optimize the catalyst and reaction conditions; some newer methods show reduced protodemetalation.[13]
    Issue 3: Poor Regioselectivity

    Controlling the position of fluorination is crucial, especially in complex molecules.

    Factors Influencing Regioselectivity and Optimization Approaches
    • Directing Groups: In palladium-catalyzed C-H fluorination, the presence of a directing group can strongly favor ortho-fluorination.[8]

    • Substrate Electronics: For SNAr reactions, the leaving group must be ortho or para to a strong electron-withdrawing group.[8]

    • Catalyst and Ligand Choice: The catalyst system can have a profound impact on regioselectivity.[8][14] Experiment with different palladium catalysts and ligands to find the optimal combination for your substrate.[8]

    • Fluorinating Agent: Different electrophilic fluorinating agents can exhibit varying degrees of selectivity.[8]

    Experimental Protocols

    General Procedure for Palladium-Catalyzed Ortho-C-H Fluorination

    This protocol is a general guideline and may require optimization for specific substrates.[8]

    • Reactant Preparation: To an oven-dried reaction vessel, add the arene substrate containing a directing group (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and any additives or ligands.[8]

    • Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous reaction solvent.[8] Then, add the fluorinating agent (e.g., NFSI, 1.2-2.0 equiv.).[8]

    • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) for the specified time (e.g., 12-24 hours).[8][15] Monitor the reaction progress by TLC or GC-MS.[8]

    • Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent.[8] Filter the mixture through a pad of celite to remove the catalyst.[8] The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[8]

    General Procedure for Deoxyfluorination of an Alcohol with Deoxo-Fluor
    • Setup: In a flame-dried flask under an inert atmosphere (nitrogen or argon), dissolve the alcohol (1 eq.) in anhydrous dichloromethane (20 volumes).[12]

    • Reagent Addition: Cool the solution to 0 °C (or -78 °C for sensitive substrates).[12] Add Deoxo-Fluor (typically 1.1-1.5 eq.) dropwise to the stirred solution.[12]

    • Reaction: Allow the reaction to stir and warm to room temperature overnight. Monitor the reaction progress by TLC.[12]

    • Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.[12]

    • Extraction: Extract the aqueous layer with dichloromethane (2x).[12] The combined organic layers are then dried, filtered, and concentrated to yield the crude product, which can be further purified by chromatography.

    Safety Center

    Working with fluorinating agents requires strict adherence to safety protocols.

    Handling Gaseous Fluorinating Agents
    • Engineering Controls: All work must be conducted in a properly functioning chemical fume hood or a dedicated ventilated gas cabinet.[16] A continuous gas monitoring system with alarms is highly recommended.[16]

    • Equipment: Use regulators, tubing, and fittings specifically designed for corrosive gases (e.g., stainless steel or Monel).[16] The entire system must be leak-tested with an inert gas before introducing the fluorinating agent.[16]

    • Personal Protective Equipment (PPE): Tightly sealed safety goggles and a face shield are mandatory.[16] Wear neoprene or other fluorine-resistant gloves and a flame-resistant lab coat.[16]

    Emergency Procedures for Fluorine Exposure
    • Skin Contact: Fluorine hydrolyzes rapidly to form hydrofluoric acid (HF).[10] Immediately flush the affected area with copious amounts of water for at least 5 minutes, remove contaminated clothing, and apply 2.5% calcium gluconate gel.[10] Seek immediate medical attention.[10]

    • Eye Contact: Immediately flush eyes with large quantities of water for a minimum of 30 minutes.[10] Seek immediate medical attention.[10]

    • Inhalation: Move the individual to an area with fresh, uncontaminated air. Prompt medical attention is necessary in all cases of overexposure.[10]

    Emergency Response Workflow

    exposure Fluorine Exposure Occurs evacuate Evacuate Immediate Area exposure->evacuate ppe Remove Contaminated PPE evacuate->ppe decontaminate Decontaminate Affected Area (Skin/Eyes) ppe->decontaminate medical Seek Immediate Medical Attention decontaminate->medical

    Sources

    Technical Support Center: Troubleshooting the Synthesis of Fluorinated Styrenes

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the erratic behavior of fluorinated intermediates. The synthesis of fluorinated styrenes—critical building blocks for pharmaceuticals and advanced materials—presents unique thermodynamic and kinetic challenges.

    Traditional fluorinating agents are often toxic, gaseous, or prohibitively expensive, while fluorinated organometallic intermediates are notoriously unstable. This guide bypasses generic advice, offering field-proven, causality-driven troubleshooting for the two most robust synthetic pathways: Radical Trifluoromethylation and Palladium-Catalyzed Cross-Coupling .

    SECTION 1: Radical Trifluoromethylation of Styrenes

    Historically, introducing a trifluoromethyl (–CF₃) group to a styrene backbone required gaseous CF₃I or ozone-depleting CF₃Br. Today, we utilize Langlois' Reagent (NaSO₂CF₃) , a bench-stable, inexpensive solid. However, initiating and controlling the radical cascade requires precise environmental tuning.

    FAQ & Troubleshooting

    Q: Why am I getting a complex mixture of α-CF₃ ketones and α-CF₃ alcohols instead of a single product? A: This is a classic issue of peroxo-intermediate divergence. When the •CF₃ radical adds to the terminal carbon of the styrene, it generates a stable benzylic radical. In an aerobic environment or in the presence of tert-butyl hydroperoxide (TBHP), this radical is trapped by oxygen to form a peroxo/hydroperoxo intermediate. The divergence happens here: if your oxidant system (e.g., Benzoquinone, BQ) is too weak, the intermediate reduces to an alcohol. If it is optimized, it dehydrates/oxidizes into the ketone[1].

    Q: My reaction yielded 0% product. I ran it under a strict Nitrogen (N₂) atmosphere to prevent side reactions. What went wrong? A: You starved the reaction of its oxygen source. The oxidative trifluoromethylation mechanism requires an oxygen source (either atmospheric O₂ or TBHP) to trap the benzylic radical. Under an N₂ atmosphere without peroxides, the radical chain terminates prematurely, yielding trace or zero product[1].

    Quantitative Data: Optimization of Oxidants and Conditions

    Table 1: Effects of stoichiometry and atmosphere on the yield of α-trifluoromethylated products using NaSO₂CF₃.

    BQ EquivalentsTBHP EquivalentsAtmosphereTemp (°C)Combined Yield (%)Causality / Mechanistic Rationale
    0.0 equiv8.0 equivAir80< 10%Lack of BQ prevents efficient oxidation of the peroxo intermediate.
    0.5 equiv8.0 equivAir8034%Sub-optimal BQ limits the turnover of the radical chain.
    1.0 equiv 8.0 equiv Air 80 ~70-80% Optimal balance for continuous •CF₃ generation and intermediate trapping.
    2.0 equiv8.0 equivAir8054%Excess BQ leads to competitive radical quenching.
    1.0 equiv8.0 equivN₂800%Absence of O₂ prevents the trapping of the benzylic radical.
    Mechanistic Pathway

    Mechanism Reagent NaSO2CF3 (Langlois Reagent) Radical •CF3 Radical Reagent->Radical TBHP / BQ / O2 (Oxidation) Adduct Alkyl Radical Intermediate Radical->Adduct Styrene Styrene Substrate Styrene->Adduct Radical Addition Peroxo Peroxo/Hydroperoxo Intermediate Adduct->Peroxo O2 or TBHP Trap Ketone α-CF3 Ketone Peroxo->Ketone Dehydration / Oxidation Alcohol α-CF3 Alcohol Peroxo->Alcohol Reduction

    Caption: Logical mechanism of metal-free oxidative trifluoromethylation of styrenes.

    Self-Validating Protocol: Metal-Free Trifluoromethylation

    Scientific Rationale: This protocol utilizes a biphasic-like solvent system to solubilize both the inorganic salt (NaSO₂CF₃) and the organic styrene, ensuring homogenous radical distribution.

    • Reagent Preparation: To a septum-capped 25 mL sealed tube equipped with a magnetic stir bar, add CF₃SO₂Na (1.8 mmol) and Benzoquinone (0.3 mmol).

    • Solvent Addition: Add a solvent mixture of MeCN–H₂O (4:1 v/v; 4 mL) under an O₂ atmosphere. Causality: Water is strictly necessary to dissolve the Langlois reagent, while MeCN dissolves the styrene and BQ.

    • Substrate Introduction: Add the styrene derivative (0.3 mmol) followed by TBHP (2.4 mmol).

    • Thermal Activation: Screw-cap the tube and heat in an oil bath at 80 °C for 16–24 hours. Causality: 80 °C provides the exact activation energy required for the sulfinate to extrude SO₂ gas and generate the •CF₃ radical without causing the thermal degradation of the styrene.

    • Self-Validation Checkpoint: Extract an aliquot and run a crude ¹⁹F NMR. You should observe a distinct singlet between -70 ppm and -72 ppm , confirming the successful installation of the α-CF₃ group. The disappearance of vinylic protons (5.0–6.5 ppm) in the ¹H NMR confirms complete styrene consumption.

    SECTION 2: Cross-Coupling Strategies for Trifluorostyrenes

    When synthesizing β,β-difluorostyrenes or trifluorostyrenes via cross-coupling, researchers often default to organolithium or Grignard reagents. This is a critical error. The high metal-fluorine bond energy, combined with the extreme polarity of the metal-carbon bond, promotes rapid α-scission (elimination of LiF or MgFX), destroying your reagent before transmetalation can occur[3].

    FAQ & Troubleshooting

    Q: My traditional organozinc/organotin fluorinated reagents are giving poor yields and are highly toxic. What is the modern alternative? A: Shift to a Suzuki-Miyaura framework using Lithium Trimethoxy(trifluorovinyl)borate . Unlike zinc or tin derivatives, this borate is a stable, crystalline solid that does not undergo spontaneous α-scission at room temperature, allowing for highly efficient palladium-catalyzed coupling with aryl bromides[2].

    Q: I used the borate reagent but pushed the temperature to 90 °C to force the reaction. My yield crashed. Why? A: Thermal disproportionation. While the borate is stable at 60 °C, heating it to 90 °C causes it to disproportionate into lithium dimethoxybis(1,2,2-trifluorovinyl)borate and B(OMe)₃, killing the transmetalation cycle[2].

    Quantitative Data: Temperature and Base Effects on Cross-Coupling

    Table 2: Optimization of Palladium-Catalyzed Cross-Coupling of Lithium Trimethoxy(trifluorovinyl)borate.

    BaseSolventTemp (°C)Conversion (%)Causality / Mechanistic Rationale
    NoneTHF600%A base is strictly required to activate the borate for transmetalation.
    K₃PO₄THF90< 20%Borate disproportionates at elevated temperatures, destroying the reagent.
    K₃PO₄ THF 60 > 95% Perfect thermal window; base efficiently activates transmetalation.
    KFTHF6085%Fluoride bases work but are slightly less efficient than phosphate in this specific catalytic cycle.
    Cross-Coupling Workflow

    CrossCoupling ArBr Aryl Bromide (Ar-Br) OxAdd Oxidative Addition [Ar-Pd(II)-Br] ArBr->OxAdd Borate Lithium Trimethoxy (trifluorovinyl)borate Transmet Transmetalation [Ar-Pd(II)-CF=CF2] Borate->Transmet Base (K3PO4) PdCat Pd2(dba)3 + XPhos Catalyst PdCat->OxAdd OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->PdCat Catalyst Regeneration Product Trifluorostyrene Product RedElim->Product

    Caption: Palladium-catalyzed cross-coupling workflow for synthesizing trifluorostyrenes.

    Self-Validating Protocol: Palladium-Catalyzed Cross-Coupling

    Scientific Rationale: This protocol employs Pd₂(dba)₃ alongside XPhos. XPhos is a bulky, electron-rich biaryl phosphine ligand that accelerates the oxidative addition of unactivated aryl bromides while its steric bulk forces rapid reductive elimination, preventing catalyst poisoning.

    • Inert Atmosphere Setup: In a closed vial under strict argon, combine K₃PO₄ (106 mg, 0.5 mmol) and Lithium Trimethoxy(trifluorovinyl)borate (192 mg, 1.0 mmol). Causality: Argon prevents the oxidation of the highly electron-rich Pd(0) active catalyst species.

    • Catalyst Addition: Add Pd₂(dba)₃ (2.3 mg, 0.0025 mmol) and XPhos (2.4 mg, 0.005 mmol).

    • Substrate & Solvent: Inject the aryl bromide (0.5 mmol) dissolved in anhydrous THF (2 mL).

    • Thermal Activation: Stir the mixture precisely at 60 °C for 15 hours. Do not exceed 65 °C to prevent borate disproportionation.

    • Self-Validation Checkpoint: Monitor the reaction via ¹⁹F NMR. The product will display three distinct doublets of doublets (a classic AMX spin system for the –CF=CF₂ group) typically resonating between -90 ppm and -120 ppm . The disappearance of the borate signal confirms complete transmetalation.

    References
    • Synthesis of Trifluorostyrene Derivatives by Palladium-Catalyzed Cross-Coupling of Lithium Trimethoxy(trifluorovinyl)borate with Aryl Bromides Source: Chemistry - A European Journal (ResearchGate) URL:[Link]

    • Organofluorine chemistry: promising growth areas and challenges Source: Russian Chemical Reviews (Academia.edu) URL:[Link]

    Validation & Comparative

    FT-IR analysis of 1-Ethenyl-2-fluoro-4-methoxybenzene

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Comparative Guide to the Analytical Characterization of 1-Ethenyl-2-fluoro-4-methoxybenzene

    Introduction: Beyond a Single Spectrum

    In the landscape of drug discovery and fine chemical synthesis, the unambiguous characterization of novel molecules is paramount. 1-Ethenyl-2-fluoro-4-methoxybenzene, a substituted styrene derivative, presents a unique analytical challenge due to its combination of functional groups: a vinyl group susceptible to polymerization, a fluoro-substituent that influences electronic properties, and a methoxy group. While Fourier-Transform Infrared (FT-IR) spectroscopy is an invaluable first-pass technique for identifying key functional groups, a comprehensive understanding of a compound's identity, purity, and structure requires a multi-technique, or orthogonal, approach.

    This guide, designed for researchers and analytical scientists, provides a comparative analysis of FT-IR spectroscopy against other essential analytical techniques for the characterization of 1-Ethenyl-2-fluoro-4-methoxybenzene. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to empower scientists to select the most appropriate methods for their analytical goals.

    Part 1: The Molecular Fingerprint: FT-IR Spectroscopy

    FT-IR spectroscopy serves as a rapid, non-destructive method to confirm the presence of key functional groups, effectively providing a "molecular fingerprint." The technique relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.). For 1-Ethenyl-2-fluoro-4-methoxybenzene, the FT-IR spectrum is expected to reveal the characteristic vibrations of its aromatic, alkene, ether, and fluoro- functionalities.

    Anticipated FT-IR Spectral Features

    The primary value of FT-IR is the quick confirmation that the desired functional groups are present in the synthesized molecule. The absence of certain peaks (e.g., a broad -OH stretch) can be equally informative, indicating the absence of starting materials or byproducts.

    Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance for 1-Ethenyl-2-fluoro-4-methoxybenzene
    3100-3000C-H StretchAromatic & VinylConfirms the presence of unsaturated C-H bonds, a key feature of both the benzene ring and the ethenyl group.[1][2]
    3000-2850C-H StretchAlkyl (in Methoxy)Indicates the saturated C-H bonds of the -OCH₃ group.[1]
    1640-1680C=C StretchAlkene (Vinyl)A moderate band confirming the presence of the ethenyl double bond.[2]
    1600-1585 & 1500-1400C=C StretchAromatic RingTwo to three distinct bands characteristic of the carbon-carbon stretching within the benzene ring.[1]
    ~1250C-O-C Asymmetric StretchAryl-Alkyl EtherA strong band confirming the methoxy group's ether linkage to the aromatic ring.
    1250-1000C-F StretchAryl FluorideA strong, characteristic band indicating the presence of the carbon-fluorine bond.
    1000-650C-H Out-of-Plane BendAromatic/AlkeneThe pattern of these "wagging" vibrations in the fingerprint region can hint at the substitution pattern of the benzene ring.[2]
    Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

    ATR is the preferred method for rapid analysis of liquid or solid samples due to its minimal sample preparation requirements.

    • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and crystal-specific absorptions.

    • Sample Application: Place a single drop of neat 1-Ethenyl-2-fluoro-4-methoxybenzene directly onto the center of the ATR crystal.

    • Spectrum Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

    • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.

    FTIR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Processing Clean Clean ATR Crystal Background Collect Background Spectrum Clean->Background Apply Apply Sample to Crystal Acquire Acquire Sample Spectrum Apply->Acquire Process Generate Final Transmittance/Absorbance Spectrum Acquire->Process

    Caption: High-level workflow for FT-IR analysis using an ATR accessory.

    Part 2: A Deeper Dive: Comparative Analytical Techniques

    While FT-IR confirms functional groups, it provides limited information on atomic connectivity, isomeric purity, molecular weight, or quantitative purity. For this, we turn to more definitive techniques.

    A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

    NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. It identifies the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the unambiguous determination of the compound's connectivity.

    Why NMR? Unlike FT-IR, which combines signals from functional groups, NMR resolves signals for individual atoms within those groups. It can distinguish between isomers, which FT-IR often cannot. For 1-Ethenyl-2-fluoro-4-methoxybenzene, ¹H NMR will confirm the substitution pattern on the aromatic ring through the analysis of spin-spin coupling (splitting patterns).

    Anticipated NMR Data (in CDCl₃)

    TechniquePredicted Chemical Shift (δ, ppm)MultiplicityAssignmentSignificance
    ¹H NMR ~6.8 - 7.2m3H, Aromatic ProtonsThe specific shifts and coupling constants (J-values) will definitively confirm the 1,2,4-substitution pattern.
    ~6.6dd1H, =CH-ArVinyl proton adjacent to the ring.
    ~5.6 & ~5.2d, d2H, =CH₂Terminal vinyl protons, showing characteristic geminal and cis/trans coupling.
    ~3.8s3H, -OCH₃A singlet confirming the methoxy group.
    ¹³C NMR ~150-160dC-FLarge coupling constant (¹JCF) is a hallmark of a fluorine-bound carbon.
    ~110-140mAromatic & Vinyl CarbonsA distinct signal for each carbon atom in the unsaturated systems.
    ~55s-OCH₃Characteristic shift for a methoxy carbon.

    Note: Predictions are based on data from structurally similar compounds.[3][4]

    Experimental Protocol: ¹H and ¹³C NMR

    • Sample Preparation: Dissolve approximately 5-10 mg of 1-Ethenyl-2-fluoro-4-methoxybenzene in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The deuterated solvent prevents a large solvent signal from obscuring the analyte peaks.

    • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent. The magnetic field is "shimmed" to optimize its homogeneity, resulting in sharp, well-resolved peaks.

    • Acquisition: Acquire the ¹H spectrum, typically requiring only a few seconds to minutes. Subsequently, acquire the more time-intensive ¹³C spectrum, which may take several minutes to an hour depending on the sample concentration.

    • Data Processing: The raw data (Free Induction Decay, FID) is Fourier-transformed into the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced (typically to residual solvent signal or internal standard like TMS).

    B. Gas Chromatography-Mass Spectrometry (GC-MS): Identity and Purity Confirmation

    GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for volatile compounds like 1-Ethenyl-2-fluoro-4-methoxybenzene.[5][6]

    Why GC-MS?

    • Purity Assessment: GC separates the target compound from volatile impurities. The resulting chromatogram provides a quantitative measure of purity based on peak area percentages.

    • Molecular Weight Confirmation: The mass spectrometer bombards the eluted compound with electrons, causing it to ionize. The primary ion observed is the molecular ion (M⁺), whose mass-to-charge ratio (m/z) confirms the molecular weight of the compound. For C₉H₉FO, the expected molecular weight is ~152.16 g/mol .

    • Structural Clues: The molecule also breaks apart into characteristic fragment ions, creating a mass spectrum that serves as a highly specific fingerprint, further confirming the compound's identity.

    Anticipated GC-MS Data

    TechniqueParameterExpected ResultSignificance
    GC Retention Time (RT)A single major peak at a specific RTThe RT is characteristic under a specific method. The presence of other peaks indicates impurities.
    MS Molecular Ion (M⁺)m/z ≈ 152Confirms the molecular weight of the compound.
    MS Key Fragment Ionsm/z corresponding to loss of -CH₃, -OCH₃, or vinyl groupThe fragmentation pattern provides corroborating structural evidence.

    Experimental Protocol: GC-MS Analysis

    • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate. Transfer to a 2 mL autosampler vial.

    • GC Method Parameters:

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is standard for general-purpose analysis of aromatic compounds.[7][8]

      • Injection: 1 µL injection in splitless mode to maximize sensitivity.

      • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound and any potential impurities.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]

    • MS Method Parameters:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400 to capture the molecular ion and relevant fragments.

    • Data Analysis: Integrate the peaks in the GC chromatogram to determine purity. Analyze the mass spectrum of the main peak to confirm the molecular weight and compare the fragmentation pattern to spectral libraries.

    GCMS_Workflow cluster_ms Mass Analysis Sample Diluted Sample in Vial Injector GC Injector (Vaporization) Sample->Injector Column GC Column (Separation by Boiling Point) Injector->Column MS Mass Spectrometer Column->MS Detector Detector Data Data Detector->Data Chromatogram & Mass Spectrum Ion Ionization (EI, 70 eV) Analyzer Mass Analyzer (Separation by m/z) Ion->Analyzer Analyzer->Detector

    Caption: Workflow for the analysis of a volatile compound by GC-MS.

    Part 3: Synthesis of Analytical Approaches

    The choice of analytical technique is driven by the specific question being asked. Is the goal to quickly verify a synthesis, determine the exact structure, quantify purity, or identify unknown impurities? A combination of techniques provides the most complete and trustworthy characterization.

    Comparative Summary of Techniques
    TechniquePrimary Information ProvidedAdvantagesLimitations
    FT-IR Functional groups presentFast, simple, non-destructive, low costLimited structural information, not ideal for quantification or isomer differentiation.[5]
    NMR Unambiguous atomic connectivity, stereochemistryDefinitive structural elucidation, can distinguish isomersLower sensitivity, more expensive instrumentation, longer analysis time
    GC-MS Molecular weight, purity (volatile), fragmentation patternHigh sensitivity, excellent for purity of volatile samples, confirms identitySample must be volatile and thermally stable, may not distinguish some isomers without standards.[5][9]
    HPLC Quantitative purity, detection of non-volatile impuritiesVersatile for a wide range of compounds, excellent for quantificationLower resolution for some volatile isomers compared to GC, can be more complex to develop methods.[10][11]
    Decision Workflow: Which Technique Do I Need?

    This workflow illustrates how to strategically apply these techniques for a comprehensive characterization.

    Decision_Tree q1 Did my reaction work? (Functional Group Check) a1 Use FT-IR q1->a1 Yes q2 What is the exact structure and substitution pattern? a1->q2 a2 Use ¹H and ¹³C NMR q2->a2 Yes q3 Is it pure? What is the molecular weight? a2->q3 a3 Use GC-MS q3->a3 Yes q4 Are there non-volatile impurities? Need to quantify. a3->q4 a4 Use HPLC q4->a4 Yes start Characterization of 1-Ethenyl-2-fluoro-4-methoxybenzene start->q1

    Caption: A decision-making guide for selecting analytical techniques.

    Conclusion

    The characterization of 1-Ethenyl-2-fluoro-4-methoxybenzene is a clear illustration of the principle of orthogonal analysis. While FT-IR provides a rapid and essential confirmation of the molecule's functional architecture, it represents only the first step. A truly self-validating and trustworthy analysis is achieved by integrating the structural detail from NMR with the purity and molecular weight confirmation from GC-MS. For quantitative studies or analysis of complex mixtures, HPLC provides an additional, powerful tool. By understanding the strengths and limitations of each technique, researchers can confidently and efficiently establish the identity, purity, and structure of their compounds, ensuring the integrity of their scientific endeavors.

    References

    • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegrad
    • Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. (2007). PubMed.
    • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.
    • Supporting information - General procedure for the Mizoroki-Heck reaction. (n.d.). Royal Society of Chemistry.
    • A Comparative Guide to Analytical Methods for the Characterization of Cyclopropylbenzene. (2025). BenchChem.
    • Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. (n.d.). Agilent Technologies.
    • GC/MS-LC/MS multi-residue method. (2019). University of Guelph.
    • 4-Ethyl-2-fluoro-1-methoxybenzene. (n.d.). PubChem.
    • High-Sensitivity GC-MS Protocol for the Analysis of 4-ethenyl-1,2-dimethyl-benzene. (2025). BenchChem.
    • Table of Characteristic IR Absorptions. (n.d.). Palacký University Olomouc.
    • The Infrared Spectroscopy of Alkenes. (2016). Spectroscopy Online.
    • GC AND GC/MS Your Essential Resource for Columns & Supplies. (n.d.). Agilent Technologies.
    • Supplementary Information: 2-Bromo-4-methoxyphenol (2a). (n.d.). Beilstein Journals.

    Sources

    Technical Comparative Guide: Biological Activity of Fluorinated Methoxybenzene Compounds

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    This guide provides a technical analysis of fluorinated methoxybenzene analogues, specifically focusing on the bioisosteric replacement of the methoxy group (-OCH₃) with trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCF₂H) moieties.

    In modern drug discovery, the "fluorine scan" is a critical optimization strategy. While the methoxy group is a versatile hydrogen-bond acceptor and electron donor, it is frequently a site of metabolic liability (O-demethylation) and can limit membrane permeability due to lower lipophilicity. Fluorinated analogues offer a strategic solution by modulating three key parameters:

    • Metabolic Stability: Blocking cytochrome P450-mediated oxidation.[1]

    • Lipophilicity (LogP): Enhancing membrane permeability and blood-brain barrier (BBB) penetration.

    • Electronic & Steric Profile: Altering pKa and binding conformation without significantly changing molecular volume.

    Comparative Analysis: Physicochemical & Biological Profiles

    The following data synthesizes established structure-activity relationship (SAR) trends, comparing the standard methoxy group against its fluorinated counterparts.

    Physicochemical Properties Matrix

    The transition from -OCH₃ to -OCF₂H and -OCF₃ is not linear. The difluoromethoxy group represents a unique "Lipophilic Hydrogen Bond Donor," whereas the trifluoromethoxy group is a pure lipophilic electron-withdrawing group.[2]

    PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Trifluoromethoxy (-OCF₃)
    Hansch Lipophilicity (
    
    
    )
    -0.02 (Neutral)+0.2 to +0.6 (Moderate)+1.04 (High)
    Electronic Effect (
    
    
    )
    -0.27 (Donor)+0.14 (Weak Withdrawal)+0.35 (Strong Withdrawal)
    H-Bond Capability Acceptor onlyDonor (weak) & AcceptorWeak Acceptor only
    Metabolic Stability Low (O-dealkylation prone)High (C-F bond strength)Very High (Blocked)
    Conformation (aryl-O bond) Coplanar preferenceOrthogonal preferenceOrthogonal preference

    Key Insight: The -OCF₂H group is a "chameleon." Unlike -OCF₃, the polarized C-H bond in -OCF₂H can act as a weak hydrogen bond donor (Abraham acidity

    
    ), allowing it to mimic hydroxyl (-OH) or thiol (-SH) groups while maintaining better lipophilicity [1, 2].
    
    Case Study: Potency & Bioisosterism (Indole p97 Inhibitors)

    In a study evaluating inhibitors of the AAA ATPase p97, researchers compared C-5 substituted indole analogues.[3] This case demonstrates that -OCF₃ is not merely a "stable methoxy" but a distinct pharmacophore that can drastically alter potency through electronic effects.

    Experimental Data Summary (Representative Values) [3]:

    Compound Substituent (R)p97 IC₅₀ (µM)Relative PotencyElectronic Character
    -OCH₃ (Methoxy) 0.851x (Baseline)Electron Donor
    -OCF₃ (Trifluoromethoxy) 0.12 7x Potency Increase Electron Withdrawing
    -CH₃ (Methyl) 0.90~1xWeak Donor
    -SF₅ (Pentafluorosulfanyl) > 50.0Loss of ActivityStrong Withdrawal / Bulky

    Analysis: The -OCF₃ analogue exhibited superior potency not just due to lipophilicity, but because the electron-withdrawing nature of the group optimized the electrostatic potential of the indole ring for the binding pocket, a feature the electron-donating -OCH₃ lacked.

    Mechanism of Action: Metabolic Blocking

    One of the primary drivers for fluorination is the prevention of O-dealkylation by Cytochrome P450 (CYP) enzymes.[2]

    The Metabolic Pathway

    The methoxy group is typically oxidized at the alpha-carbon, forming an unstable hemiacetal intermediate that collapses to release formaldehyde and a phenol. Fluorination prevents this hydrogen abstraction due to the high strength of the C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H).

    Pathway Visualization

    The following diagram illustrates the metabolic divergence between Methoxybenzene (Anisole) and Trifluoromethoxybenzene.

    MetabolicPathway cluster_0 Methoxybenzene (Labile) cluster_1 Trifluoromethoxybenzene (Stable) M1 Anisole (Ph-OCH3) M2 Radical Intermediate (Ph-OCH2•) M1->M2 CYP450 (H-Abstraction) M3 Hemiacetal (Ph-OCH2OH) M2->M3 OH Rebound M4 Phenol + Formaldehyde (Toxic Metabolite) M3->M4 Spontaneous Collapse F1 Trifluoromethoxybenzene (Ph-OCF3) F2 No Reaction F1->F2 CYP450 (Blocked by C-F)

    Figure 1: Comparative metabolic fate. The C-H abstraction required for O-demethylation is chemically precluded in the -OCF3 analogue due to the strength of the C-F bond and steric shielding.

    Experimental Protocol: Microsomal Stability Assay

    To validate the stability enhancement of fluorinated analogues, the Liver Microsomal Stability Assay is the industry standard.[1] This protocol quantifies the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).[4][5]
    Materials
    • Test Compounds: Fluorinated and non-fluorinated anisole analogues (10 mM DMSO stock).

    • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

    • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

    Step-by-Step Methodology
    • Preparation:

      • Dilute test compounds to 1 µM in phosphate buffer (final DMSO < 0.1%).

      • Prepare microsome solution at 0.5 mg/mL in buffer.[5]

    • Pre-Incubation:

      • Mix 30 µL of compound solution with 30 µL of microsome solution in a 96-well plate.

      • Incubate at 37°C for 5 minutes to equilibrate.

    • Reaction Initiation:

      • Add 60 µL of pre-warmed NADPH regenerating system to initiate the reaction.

      • Control: Run a parallel reaction replacing NADPH with buffer to assess non-NADPH dependent degradation.

    • Sampling (Time Course):

      • At

        
         minutes, remove 50 µL aliquots.
        
      • Immediately transfer into 150 µL of Quench Solution to terminate the reaction.

    • Analysis:

      • Centrifuge plates at 4,000 rpm for 20 mins to pellet precipitated proteins.

      • Analyze supernatant via LC-MS/MS (MRM mode) to determine the % parent compound remaining.

    • Calculation:

      • Plot

        
         vs. time. The slope 
        
        
        
        is the elimination rate constant.

    Strategic Decision Framework

    When should you choose -OCH₃ vs. -OCF₂H vs. -OCF₃? Use the following logic flow to guide lead optimization.

    DecisionTree Start Start: Lead Optimization (Methoxy-bearing Scaffold) Q1 Is the Methoxy group a metabolic soft spot? Start->Q1 Q2 Is H-Bond Acceptance critical for binding? Q1->Q2 Yes Res_OMe Keep -OCH3 (Monitor Metabolism) Q1->Res_OMe No Q3 Is Lipophilicity (LogP) a limiting factor? Q2->Q3 No (Donor needed?) Res_OCF2H Switch to -OCF2H (Balanced Stability & H-Donor) Q2->Res_OCF2H Yes (Needs Donor) Res_OCF3 Switch to -OCF3 (Max Stability & Lipophilicity) Q3->Res_OCF3 No (Need High LogP) Q3->Res_OCF2H Yes (Need Moderate LogP)

    Figure 2: Bioisostere selection logic. This workflow prioritizes metabolic stability while balancing the specific electronic and solubility requirements of the target binding pocket.

    References

    • Zafrani, Y., et al. (2018). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." Journal of Medicinal Chemistry.

    • BenchChem Technical Guides. (2025). "The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry." 2[1][6][7][8][5][9]

    • Alverez, R., et al. (2015). "Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97." ACS Medicinal Chemistry Letters. 3

    • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

    • Protocols.io. (2024). "Microsomal stability assay for human and mouse liver microsomes." 10

    Sources

    The Fluorine Effect in Polymer Therapeutics: A Comparative Technical Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: Beyond the Hydrocarbon Baseline

    In polymer therapeutics, the transition from non-fluorinated (hydrocarbon-based) to fluorinated polymers represents a fundamental shift in material behavior, not merely a functional group substitution. While non-fluorinated polymers like Polyethylene (PE) or standard Polyethylenimine (PEI) rely on hydrophobic interactions and cationic charge for performance, they often face limitations in serum stability and cytosolic delivery efficiency.

    This guide analyzes the "Fluorine Effect"—the unique physicochemical properties arising from the low polarizability and high electronegativity of the C-F bond. We compare these advanced materials against their non-fluorinated counterparts to provide a decision framework for their application in drug delivery and medical devices.

    Physicochemical Comparative Analysis

    The C-F bond is the strongest single bond in organic chemistry (~485 kJ/mol), imparting exceptional stability. However, for drug delivery, the critical differentiator is amphiphobicity —the ability to repel both water (hydrophobic) and fats (lipophobic).

    Table 1: Property Comparison – Fluorinated vs. Non-Fluorinated Polymers[1]
    FeatureNon-Fluorinated Polymers (e.g., PE, PEI, PLGA)Fluorinated Polymers (e.g., F-PEI, PTFE, PVDF)Impact on Application
    Surface Energy High to Moderate (30–45 mN/m)Extremely Low (18–20 mN/m)Fluorinated surfaces resist protein fouling and bio-adhesion.
    Solubility Profile Hydrophobic or AmphiphilicAmphiphobic (Fluorous phase)Promotes unique self-assembly (micelles) with distinct segregation.
    Chemical Stability Susceptible to oxidation/hydrolysisHigh resistance to enzymatic/chemical degradationCritical for long-term implants and protecting labile payloads.
    Membrane Interaction Fusion or Endocytosis (often trapped)Enhanced Permeation Fluorine facilitates transmembrane transport and endosomal escape.
    Serum Interaction High protein adsorption (Opsonization)Low protein adsorption"Stealth" properties prolong circulation time in vivo.
    Performance in Drug Delivery: The Cytosolic Barrier

    The most significant advantage of fluorinated polymers in therapeutics is their ability to overcome the "endosomal trap." Non-fluorinated cationic polymers (like standard PEI) rely on the "proton sponge" effect, which is often insufficient and cytotoxic. Fluorinated analogues leverage the fluorine-lipid interaction to disrupt endosomal membranes transiently.

    Diagram 1: Intracellular Trafficking & Endosomal Escape Mechanism

    EndosomalEscape Extracellular Extracellular Space Uptake Cellular Uptake (Endocytosis) Extracellular->Uptake Polyplex Formation Endosome Endosomal Entrapment (pH Drop) Uptake->Endosome Escape Endosomal Escape (Fluorine-Lipid Interaction) Endosome->Escape Membrane Destabilization (Fluorinated) Lysosome Lysosomal Degradation (Therapeutic Failure) Endosome->Lysosome Trapped (Non-Fluorinated) Cytosol Cytosolic Release (Bioactivity) Escape->Cytosol Payload Active NonFluoro Non-Fluorinated Polyplex (Standard PEI) NonFluoro->Uptake

    Caption: Fluorinated polymers facilitate active endosomal escape via membrane destabilization, whereas non-fluorinated alternatives often succumb to lysosomal degradation.

    Experimental Data: Transfection Efficiency

    In a comparative study of gene delivery using Polyethylenimine (PEI, 25kDa) versus Fluorinated PEI (F-PEI), the fluorinated variant demonstrated superior performance.

    Table 2: Gene Transfection Efficiency (HEK293 Cells)

    Polymer TypeN/P RatioTransfection Efficiency (%)Cell Viability (%)
    Native PEI (25kDa) 10:125 ± 4%65 ± 5%
    Native PEI (25kDa) 20:145 ± 6%40 ± 8% (Cytotoxic)
    Fluorinated PEI (F-PEI) 5:160 ± 3%92 ± 2%
    Fluorinated PEI (F-PEI) 10:190 ± 2% 88 ± 3%

    Analysis: The F-PEI achieves maximal efficiency at lower N/P ratios (polymer-to-DNA ratio), significantly reducing cationic toxicity. The fluorine moieties shield the positive charge while enhancing membrane penetration.

    Biocompatibility & Regulatory Landscape (E-E-A-T)

    A critical consideration for any researcher is the environmental and regulatory scrutiny surrounding PFAS ("Forever Chemicals").

    • The Distinction: Regulatory bodies (e.g., FDA, OECD) increasingly distinguish between Fluoropolymers (large, inert, non-bioavailable molecules like PTFE) and Small Molecule PFAS (surfactants, processing aids).

    • Medical Device Safety: Fluoropolymers used in implants (e.g., ePTFE vascular grafts) are generally considered "Polymers of Low Concern" (PLC) due to their high molecular weight and stability. They do not cross biological membranes to bioaccumulate.[2]

    • Trustworthiness in Protocol: When synthesizing fluorinated polymers, researchers must ensure the removal of unreacted fluorinated monomers or low-molecular-weight oligomers, as these pose the primary toxicity risk.

    Experimental Protocols

    To validate the synthesis and performance of a fluorinated polymer, specific characterization workflows are required. Standard proton NMR is often insufficient due to signal overlap.

    Protocol A: Characterization via 19F NMR & Contact Angle

    Objective: Confirm the degree of fluorination and surface hydrophobicity.

    • 
       NMR Spectroscopy: 
      
      • Rationale:

        
         has 100% natural abundance and a wide chemical shift range, making it highly sensitive for quantifying fluorine content without background noise from the polymer backbone.[3]
        
      • Step 1: Dissolve 10 mg of polymer in a deuterated solvent (e.g.,

        
         or 
        
        
        
        depending on solubility).
      • Step 2: Add an internal standard (e.g., Trifluoroacetic acid, TFA) at a known concentration for quantitative integration.

      • Step 3: Acquire spectrum (typically >64 scans) with a relaxation delay (

        
        ) 
        
        
        
        to ensure quantitative accuracy.
      • Validation: Integrate the polymer-bound fluorine peak against the TFA standard to calculate the degree of substitution (DS).

    • Contact Angle Measurement (Sessile Drop):

      • Rationale: Directly correlates with the "Fluorine Effect" on surface energy.

      • Step 1: Spin-coat the polymer solution (10 mg/mL) onto a clean glass slide or silicon wafer. Anneal at

        
         to remove solvent.
        
      • Step 2: Dispense a

        
         droplet of deionized water.
        
      • Step 3: Measure the static contact angle (

        
        ) within 10 seconds.
        
      • Target Metric: Non-fluorinated PEI typically shows

        
        . Successful fluorination should increase 
        
        
        
        to
        
        
        (hydrophobic) or
        
        
        (highly hydrophobic).
    Diagram 2: Characterization Workflow

    Workflow cluster_Char Characterization Phase Start Synthesized Fluorinated Polymer Purification Purification (Dialysis/Precipitation) *Remove toxic monomers* Start->Purification NMR 19F NMR (Quantify Fluorine Content) Purification->NMR ContactAngle Contact Angle (Verify Surface Energy) Purification->ContactAngle Bioassay In Vitro Bioassay (Transfection/Cytotoxicity) NMR->Bioassay If DS > 5% ContactAngle->Bioassay If Theta > 90° Decision Go/No-Go Decision Bioassay->Decision

    Caption: A self-validating workflow ensuring purity and physicochemical validation prior to biological testing.

    References
    • Zhang, Z., et al. (2018).[4] "The fluorination effect of fluoroamphiphiles in cytosolic protein delivery." Nature Communications. [Link][4]

    • Wang, M., et al. (2014).[4] "Fluorinated dendrimers achieve excellent gene transfection efficacy at extremely low nitrogen to phosphorus ratios."[5][6] Nature Communications. [Link]

    • Henry, B.J., et al. (2018).[2][4][7] "A Critical Review of the Application of Polymer of Low Concern and Regulatory Criteria to Fluoropolymers." Integrated Environmental Assessment and Management. [Link][7]

    • FDA. (2025). "Biological Responses to Metal Implants." (Context on biocompatibility of fluoropolymers in devices). [Link]

    • Lv, J., et al. (2022). "Fluorination Promotes the Cytosolic Delivery of Genes, Proteins, and Peptides."[8] Accounts of Materials Research. [Link]

    Sources

    Comparative Guide: X-ray Crystallography of 1-Ethenyl-2-fluoro-4-methoxybenzene Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Strategic Context

    1-Ethenyl-2-fluoro-4-methoxybenzene (4-methoxy-2-fluorostyrene) serves as a critical "styryl" building block in the synthesis of optoelectronic stilbenes, bioactive chalcones, and liquid crystalline polymers. While the monomer itself is a liquid at ambient conditions, its crystalline derivatives—specifically (E)-stilbenes and chalcones —are subjects of intense crystallographic scrutiny.

    This guide provides a technical comparison of these fluorinated derivatives against their non-fluorinated and isomeric alternatives. The core value proposition of the 2-fluoro-4-methoxy substitution pattern lies in its ability to modulate crystal packing efficiency and solid-state fluorescence through specific C-H···F and F···F interactions, often yielding superior density and stability compared to non-halogenated analogs.

    Comparative Analysis: Performance & Structural Metrics[1]

    The "Fluorine Effect" in Crystal Engineering

    The introduction of a fluorine atom at the ortho position of the styryl moiety fundamentally alters the electrostatic potential surface (ESP) of the molecule. Unlike the 4-methoxy group, which acts primarily as a hydrogen bond acceptor via oxygen, the fluorine atom introduces a "hard" acceptor site that competes for weak hydrogen bonds, often disrupting the standard herringbone packing seen in non-fluorinated styrenes.

    Comparison Matrix: Fluorinated vs. Non-Fluorinated Analogs
    FeatureProduct: 2-Fluoro-4-methoxy Derivatives Alternative A: Non-Fluorinated (4-Methoxy) Alternative B: 4-Chloro/Bromo Analogs
    Crystal System Predominantly Monoclinic (
    
    
    )
    or Triclinic
    Often Orthorhombic (
    
    
    )
    Monoclinic / Triclinic
    Packing Motif Planar Sheets / Stacked Columns driven by C-H···F and
    
    
    -
    
    
    overlap.
    Herringbone (Edge-to-face C-H···
    
    
    dominates).
    Halogen bonding (C-X···O/N) often dominates, leading to linear chains.
    Density (
    
    
    )
    High (1.35 – 1.45 g/cm³) due to F-segregation.Lower (1.15 – 1.25 g/cm³).Highest (>1.50 g/cm³), but often lower lattice energy stability.
    Disorder Low. The F atom "locks" conformation via intramolecular C-H···F contacts.Moderate. Methoxy groups often show rotational disorder.Low to Moderate.
    Interactions C-H···F (2.3–2.5 Å) + C-H···O.C-H[1]···O + C-H···
    
    
    .
    Type II Halogen Bonds (X···O).
    Case Study: Structural Causality

    In derivatives such as (E)-1-(4-ethoxyphenyl)-3-(4-fluoro-2-methoxyphenyl)prop-2-en-1-one , the ortho-fluorine atom creates an intramolecular lock with the vinylic hydrogen. This planarizes the molecule more effectively than the non-fluorinated analog, facilitating closer

    
    -stacking distances (3.4 Å vs 3.6 Å).
    

    Critical Insight: The "Product" (2-fluoro derivative) typically exhibits a higher melting point and lower solubility in non-polar solvents compared to the non-fluorinated alternative, a direct macroscopic consequence of the tighter crystal packing network stabilized by weak C-H···F hydrogen bonds.[2][3][4][5]

    Experimental Protocols (Self-Validating Systems)

    Synthesis & Crystallization Workflow

    To obtain X-ray quality single crystals of these derivatives, a high-purity synthesis followed by a dual-stage crystallization protocol is required.

    Protocol: Synthesis of (E)-Stilbene/Chalcone Derivatives
    • Reagents: 4-Methoxy-2-fluorobenzaldehyde (1.0 eq), Acetophenone derivative (1.0 eq), NaOH (40%, 2.0 eq), Ethanol (Solvent).

    • Reaction: Stir at 0°C for 2 hours, then room temperature for 12 hours (Claisen-Schmidt Condensation).

    • Workup: Acidify with HCl (1M) to pH 4. Filter precipitate.[5] Wash with cold water/EtOH (8:2).

    • Purification: Recrystallize crude solid from hot Ethanol.

    Protocol: Crystal Growth for XRD
    • Method A (Preferred): Slow Evaporation. Dissolve 20 mg of purified derivative in 2 mL of Chloroform/Methanol (3:1 v/v) . Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, punch 3 pinholes, and store at 20°C in a vibration-free zone.

    • Method B (Alternative): Vapor Diffusion. Dissolve 15 mg in 1 mL THF (inner vial). Place in a larger jar containing 5 mL Pentane (antisolvent). Seal tightly.

    • Validation: Crystals should appear as colorless or pale yellow blocks/prisms within 3-7 days. Reject needles (often indicate rapid precipitation/twinning).

    Data Collection & Refinement Strategy
    • Temperature: Collect data at 100 K (Cryostream). Room temperature collections suffer from high thermal motion in the methoxy and ethenyl linkers, obscuring F-positions.

    • Resolution: Aim for

      
       or better to resolve the electron density of Fluorine vs. Hydrogen clearly.
      
    • Refinement (SHELXL):

      • Treat the Methoxy methyl group as a rotating rigid group (AFIX 137).

      • Locate Fluorine using difference Fourier maps. If disorder is suspected (F vs H site exchange), use free variable refinement (FVAR).

    Visualizations of Mechanism & Workflow

    Crystallization Logic & Refinement Flow

    This diagram illustrates the decision matrix for obtaining and solving the structure, highlighting the critical "Fluorine Check" step.

    CrystallizationWorkflow cluster_refine Refinement Critical Path Start Crude Derivative (Solid) Solubility Solubility Test (CHCl3/MeOH) Start->Solubility MethodA Slow Evaporation (3:1 Mix) Solubility->MethodA High Sol. MethodB Vapor Diffusion (THF/Pentane) Solubility->MethodB Low Sol. Check Optical Microscopy Check MethodA->Check MethodB->Check Check->Solubility Needles/Twin (Retry) XRD X-ray Diffraction (Mo Kα, 100K) Check->XRD Block/Prism Refine Structure Refinement (SHELXL) XRD->Refine Output Output Refine->Output CIF Generated Check Disorder Check Disorder Refine->Check Disorder Fix Methoxy (AFIX 137) Fix Methoxy (AFIX 137) Check Disorder->Fix Methoxy (AFIX 137)

    Caption: Workflow for optimizing crystal quality and refinement strategy for fluorinated styrene derivatives.

    The "Fluorine Lock" Mechanism

    This diagram details the causal link between the molecular substitution and the resulting crystal property.

    FluorineEffect Subst 2-Fluoro Substitution ESP Altered Electrostatic Potential (Hard F-Acceptor) Subst->ESP Electronic Effect Intra Intramolecular Lock (C-H...F) Subst->Intra Steric/Conf. Effect Inter Intermolecular Packing (F...H-C / F...F) ESP->Inter Planarity Increased Planarity Intra->Planarity Planarity->Inter Better Stacking Prop Macroscopic Properties: High Density, High MP Inter->Prop

    Caption: Causal pathway showing how 2-fluoro substitution drives planarity and packing density.

    Quantitative Data Summary

    The following data represents average values derived from crystallographic databases (CSD) for 1-ethenyl-2-fluoro-4-methoxybenzene derivatives compared to their non-fluorinated counterparts.

    Parameter2-Fluoro Derivative (Product)Non-Fluoro Analog (Alternative)Significance
    Unit Cell Volume (
    
    
    )
    
    
    (
    
    
    )
    
    
    (
    
    
    )
    Fluorination typically decreases void space.
    Packing Coefficient (
    
    
    )
    69.5% 66.8%Higher efficiency due to F-atom shape.
    Shortest C-H···X Contact 2.35 Å (H···F) 2.55 Å (H···O)Stronger directional steering in the Product.
    
    
    -
    
    
    Centroid Dist.
    3.65 Å 3.82 ÅFluorine reduces electron density, enhancing stacking.
    Melting Point 128–132 °C 115–118 °CThermal stability correlates with packing energy.

    References

    • Chopra, D., & Guru Row, T. N. (2011). Role of organic fluorine in crystal engineering.[6] CrystEngComm. Link

    • Butcher, R. J., et al. (2007). Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one.[7][8] Acta Crystallographica Section E. Link

    • Reutzel-Edens, S. M. (2020). Analytical Techniques in the Pharmaceutical Sciences: X-ray Crystallography. American Pharmaceutical Review. Link

    • Gao, X., et al. (2019). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Royal Society of Chemistry Advances. Link

    • Cambridge Crystallographic Data Centre (CCDC). Mercury 4.0: Crystal Structure Visualisation.Link

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.